Ethyl 2-diazo-2-phenylacetate
Description
Significance of Diazo Compounds in Synthetic Chemistry
The importance of diazo compounds in synthetic organic chemistry stems from their unique electronic structure and reactivity. researchgate.net They can react in two primary modes: by extruding dinitrogen gas (N₂) to form highly reactive carbenes, or by acting as 1,3-dipoles in cycloaddition reactions. mdpi.comwikipedia.org This dual reactivity allows for a wide array of chemical transformations, making them powerful tools for the synthesis of natural products, pharmaceuticals, and advanced materials. numberanalytics.comnih.gov
One of the most common applications of diazo compounds is as precursors to carbenes. wikipedia.orgrsc.org This transformation is typically achieved through thermal, photochemical, or transition-metal-catalyzed decomposition, which leads to the loss of a stable nitrogen molecule. nih.govrsc.org The resulting carbene is a neutral, divalent carbon species that is highly electrophilic and reactive.
These carbenes can undergo a variety of synthetically useful reactions, including:
Cyclopropanation: Carbenes react with alkenes to form cyclopropane (B1198618) rings, a fundamental transformation for building strained ring systems. longdom.orgnih.gov
C–H Insertion: Carbenes can insert into carbon-hydrogen bonds, enabling the direct functionalization of otherwise unreactive C-H bonds to form new carbon-carbon bonds. longdom.orgnih.gov
X–H Insertion: Insertion into heteroatom-hydrogen bonds (e.g., O-H, N-H, S-H) is also a common reaction, providing a direct route to functionalize alcohols, amines, and thiols. longdom.orgnih.gov
Ylide Formation: Carbenes can react with Lewis bases, such as sulfides or amines, to form ylides, which are themselves useful intermediates for subsequent rearrangements. longdom.org
Wolff Rearrangement: α-diazoketones, upon decomposition, can undergo a rearrangement to form a ketene (B1206846), which can then be trapped by various nucleophiles. This is a key step in the Arndt-Eistert homologation for extending carbon chains. researchgate.net
The reactivity and selectivity of these carbene-mediated reactions can often be controlled by the choice of transition metal catalyst, with rhodium, copper, iron, and iridium complexes being commonly employed. nih.govmdpi.com
Diazo compounds are classified as 1,3-dipoles because their electronic structure includes a system of three atoms over which four π-electrons are delocalized. wikipedia.org This electronic configuration allows them to participate in [3+2] cycloaddition reactions with a variety of unsaturated molecules known as dipolarophiles (e.g., alkenes, alkynes). wikipedia.orgwikipedia.org This reaction, often referred to as a Huisgen cycloaddition, is a powerful method for constructing five-membered heterocyclic rings. wikipedia.org For example, the reaction of a diazo compound with an alkyne yields a pyrazole, while reaction with an alkene produces a pyrazoline. nih.gov Unlike carbene chemistry, these reactions proceed with the retention of the two nitrogen atoms in the final product. mdpi.com
Historical Context and Evolution of Diazo Chemistry
The history of diazo chemistry began in 1858 with the work of the German chemist Peter Griess. wikipedia.orgsciepub.com While working at a brewery, Griess discovered that reacting an aromatic amine (picramic acid) with nitrous acid produced the first diazo compound, 2-diazo-4,6-dinitrophenol. sciepub.comnih.gov This discovery of the diazotization reaction laid the foundation for the vast field of azo dye chemistry. nih.goviipseries.org
In the following decades, the understanding of the structure and reactivity of diazo compounds evolved. August Kekulé made important contributions by proposing that the -N₂ group was connected to the carbon skeleton at a single site. sciepub.com The synthetic utility of diazo compounds expanded significantly with the discovery that they could be decomposed to generate reactive intermediates. For instance, in 1906, it was found that copper could catalyze the decomposition of ethyl diazoacetate. baranlab.org The development of transition-metal catalysis, particularly with rhodium catalysts in the 1970s, greatly enhanced the control and efficiency of carbene-transfer reactions, such as cyclopropanation. baranlab.org The field continues to evolve with the development of new catalysts, including those based on iron and iridium, and the application of photochemical methods to initiate diazo compound reactivity. rsc.orgbaranlab.org
Focus on Ethyl 2-Diazo-2-phenylacetate within Diazo Chemistry Research
This compound holds a prominent place in diazo chemistry research. As a donor-acceptor diazo compound, the phenyl group (donor) and the ethyl ester group (acceptor) stabilize the molecule, making it safer to handle than simple diazoalkanes like diazomethane (B1218177). nih.govethz.ch This stability, combined with its versatile reactivity, has made it a model substrate for studying and developing new chemical reactions.
Research has demonstrated its utility as a carbene precursor in numerous transformations. For example, it is used in iron-catalyzed carbene transfer reactions to isocyanides for the synthesis of highly functionalized heterocycles like 6-aminopyrimidin-4(3H)-ones. nih.gov It has also been employed in reactions mediated by dicobalt octacarbonyl to generate ketene intermediates, which are then used to synthesize amides. researchgate.netresearchgate.net
Furthermore, this compound is a valuable reagent in photochemical reactions. It has been used in light-promoted three-component reactions to synthesize 1,2,4-triazoles, showcasing its ability to participate in complex cascade processes. d-nb.inforsc.org The compound's reactivity has been explored in multicomponent reactions under visible light to produce S-alkyl dithiocarbamates and in enzymatic oxidations to synthesize the corresponding α-ketoester. chemrxiv.orgrsc.orgrsc.org Its well-defined structure and predictable reactivity make it an important building block and mechanistic probe in the ongoing development of synthetic methods.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-diazo-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9(12-11)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCIOVIEGYZBJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=[N+]=[N-])C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694878 | |
| Record name | 2-Diazonio-1-ethoxy-2-phenylethen-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22065-57-2 | |
| Record name | 2-Diazonio-1-ethoxy-2-phenylethen-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 2 Diazo 2 Phenylacetate
Traditional Synthetic Routes
Traditional methods for synthesizing Ethyl 2-diazo-2-phenylacetate primarily rely on diazo transfer reactions, where an azide (B81097) source transfers a diazo group to an active methylene (B1212753) compound, in this case, Ethyl phenylacetate (B1230308).
A well-established method for the synthesis of α-diazoesters involves the reaction of the corresponding ester with tosyl azide. rsc.org In a typical procedure, Ethyl phenylacetate is treated with tosyl azide in an appropriate solvent. rsc.org This reaction facilitates the transfer of the N₂ group from tosyl azide to the α-carbon of the ester, yielding the desired diazo compound. rsc.org
| Reactant 1 | Reactant 2 | Base | Solvent | Reported Conditions |
|---|---|---|---|---|
| Ethyl phenylacetate | Tosyl azide | DBU | Acetonitrile (anhydrous) | Stirred overnight at room temperature |
Advanced Diazo Transfer Reagents
To overcome some of the limitations and safety concerns associated with traditional reagents like tosyl azide, more advanced diazo transfer reagents have been developed.
2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT) has emerged as a novel, intrinsically safe, and highly efficient diazo-transfer reagent. organic-chemistry.org ADT is a crystalline solid that is notably stable, capable of being stored for over a year at room temperature under air. organic-chemistry.org Its use allows for the rapid synthesis of diazo compounds, often achieving excellent yields within minutes at room temperature, particularly when using high-polarity solvents like DMSO. organic-chemistry.org Unlike traditional sulfonyl azides, ADT is nonexplosive. organic-chemistry.org
A significant advantage of ADT is its stability and compatibility with strong inorganic bases. scientificupdate.com This tolerance allows for the diazotization of substrates with higher pKa values. For instance, the synthesis of this compound using ADT has been successfully demonstrated with solid potassium hydroxide (B78521) (KOH) as the base, achieving a high yield of 92%. scientificupdate.com The use of strong bases like KOH presents an advantage over sulfonyl azide-based reagents, which often exhibit reduced stability under such conditions. scientificupdate.com
| Substrate | Diazo Transfer Reagent | Base | Solvent | Yield |
|---|---|---|---|---|
| Ethyl phenylacetate | ADT | KOH (solid) | DMSO | 92% |
Chemoenzymatic Approaches to this compound
In an effort to develop more sustainable and environmentally friendly synthetic methods, chemoenzymatic strategies for the preparation of diazo compounds are being explored. One such approach utilizes vanadium-dependent haloperoxidase (VHPO) enzymes. chemrxiv.org This process involves the initial conversion of a carbonyl-containing compound into an intermediate hydrazone. This hydrazone is then subjected to a VHPO-catalyzed oxidation of the nitrogen-nitrogen (N-N) bond to generate the corresponding diazo compound. chemrxiv.org This biocatalytic method avoids the use of potentially hazardous reagents typically required in traditional chemical synthesis. chemrxiv.org While this protocol has been applied to a range of benzoylformate and isatin (B1672199) derivatives, its application represents a promising avenue for the synthesis of other diazo compounds like this compound. chemrxiv.org
Enzymatic Hydrazone Oxidation for Diazo Compound Formation
The enzymatic synthesis of diazo compounds is a two-step process that begins with the formation of a hydrazone intermediate from a corresponding carbonyl-containing compound. researchgate.netchemrxiv.org This intermediate is then directly subjected to an enzymatic oxidation of the nitrogen-nitrogen (N-N) bond, yielding the desired diazo compound. researchgate.netchemrxiv.org This biocatalytic platform has been shown to be effective for a range of benzoylformate and isatin derivatives. researchgate.netchemrxiv.org
The general protocol involves the reaction of the hydrazone precursor in the presence of a vanadium-dependent haloperoxidase (VHPO), sodium vanadate (B1173111), potassium bromide, and hydrogen peroxide in a buffered solution. chemrxiv.org The reaction proceeds efficiently to yield the corresponding diazo compound. For instance, the hydrazone of ethyl benzoylformate can be converted to this compound. A simplified one-pot procedure involves the initial formation of the hydrazone using hydrazine (B178648) hydrate (B1144303) and acetic acid, followed by the direct addition of the enzymatic system for the oxidation step, which has been shown to produce the diazo compound in high yield. chemrxiv.org
The efficiency of this enzymatic oxidation is highlighted by the high yields achieved under optimized conditions. The reaction can be performed at room temperature, further underscoring its mild and practical nature. chemrxiv.org
Table 1: Optimized Conditions for Biocatalytic Hydrazone Oxidation
| Entry | Reactant | VHPO (mol%) | KBr (equiv) | H₂O₂ (equiv) | Yield (%) |
| 1 | Hydrazone of Ethyl Benzoylformate | 0.025 | 0.3 | 1.0 | - |
| ... | ... | ... | ... | ... | ... |
| 12 | Hydrazone of Ethyl Benzoylformate (one-pot) | 0.025 | 1.0 | 6.0 | 87 |
Note: This table is a representation of the optimization process described in the source material. Specific yields for intermediate conditions were not detailed. The final optimized one-pot synthesis yielded 87%. chemrxiv.org
Role of Vanadium-Dependent Haloperoxidases (VHPOs)
Vanadium-dependent haloperoxidases (VHPOs) are key to this chemoenzymatic strategy. researchgate.netchemrxiv.orgchemrxiv.org These enzymes are attractive biocatalysts due to their stability and ease of recombinant expression. chemrxiv.org In nature, VHPOs catalyze the oxidation of halides (like bromide) using hydrogen peroxide to form a reactive halogenating species. nih.gov
In this synthetic context, VHPOs are repurposed to facilitate the oxidation of the N-N bond in the hydrazone intermediate. chemrxiv.org The proposed mechanism involves an enzymatic halide recycling process. researchgate.netchemrxiv.org The VHPO utilizes hydrogen peroxide to oxidize bromide ions to a reactive bromine species. This species then facilitates the oxidation of the hydrazone to the diazo compound, regenerating the bromide ion in the process, which can then re-enter the catalytic cycle. chemrxiv.org This enzymatic approach for hydrazone oxidation represents a significant advancement, as previously, no dedicated hydrazone oxidoreductase had been identified for the biosynthesis of similar compounds. biorxiv.org
Stereochemical Considerations in Hydrazone Oxidation
The stereochemistry of the hydrazone substrate can influence the rate of the VHPO-mediated oxidation. Hydrazones can exist as (E)- and (Z)-isomers, and the enzyme may exhibit a preference for one configuration over the other. researchgate.netchemrxiv.orgchemrxiv.org
Molecular docking experiments have been employed to understand the reactivity differences between these stereoisomers. researchgate.netchemrxiv.orgchemrxiv.org These computational studies provide insights into how the different isomers bind within the active site of the VHPO and how this binding orientation affects their susceptibility to oxidation. The findings from these docking experiments help to explain the observed differences in reaction rates for (E)- and (Z)-configured hydrazones, highlighting a degree of stereoselectivity in the enzymatic process. researchgate.netchemrxiv.org
Reactivity and Mechanistic Pathways of Ethyl 2 Diazo 2 Phenylacetate
Carbene Generation and its Reactivity
The generation of a carbene, a neutral species containing a divalent carbon atom, is the primary reactive pathway for ethyl 2-diazo-2-phenylacetate. The presence of both a phenyl (donor) and an ethyl acetate (acceptor) group classifies the resulting species as a "donor-acceptor" carbene, which exhibits moderated reactivity and enhanced selectivity compared to simpler acceptor-only carbenes. nih.gov
Thermal Decomposition and Photolysis for Carbene Formation
The diazo functional group in this compound is thermally labile and can decompose upon heating to release nitrogen gas and form the corresponding carbene. magnitudeinstruments.com Studies using Differential Scanning Calorimetry (DSC) show a distinct exothermic decomposition. The initiation of this thermal decomposition for this compound has been observed to begin at approximately 60°C. scielo.br The process involves the unimolecular extrusion of dinitrogen, leading to the formation of a singlet carbene. researchgate.net
Alternatively, the carbene can be generated under significantly milder conditions using photolysis. This compound, like other aryldiazoacetates, possesses a UV-Vis absorbance spectrum with a bathochromic shift into the violet/blue light region (400–500 nm). nih.gov This absorption is attributed to an n–π* transition of the diazo group. nih.gov Consequently, irradiation with blue light (typically 460–490 nm) at room temperature can efficiently induce the extrusion of N₂ to afford the singlet carbene. nih.gov This photochemical method avoids the need for high temperatures and metal catalysts, offering a milder and more sustainable approach for carbene generation. nih.gov
| Method | Conditions | Key Features |
| Thermal Decomposition | Heating (onset at ~60°C) | Involves unimolecular extrusion of N₂; can lead to side reactions if not controlled. scielo.brresearchgate.net |
| Photolysis | Blue Light (460-490 nm), Room Temperature | Mild, metal-free conditions; high selectivity due to specific electronic excitation. nih.gov |
Metal-Catalyzed Decomposition and Metallocarbene Intermediates
A widely employed strategy for harnessing the reactivity of this compound involves its decomposition catalyzed by transition metals, most notably complexes of rhodium(II), copper(I/II), gold(I), and palladium(II). rsc.orgresearchgate.netrsc.org This process does not typically generate a free carbene. Instead, the diazo compound coordinates with the metal center, followed by the loss of dinitrogen to form a transient metallocarbene intermediate. ru.ac.zaresearchgate.net These metallocarbenes retain the electrophilic character of the carbene but their reactivity and selectivity are significantly modulated by the metal and its associated ligands. ru.ac.zanih.gov
Rhodium(II) carboxylates, such as dirhodium tetraacetate [Rh₂(OAc)₄], are highly effective catalysts for these transformations. They react with diazo compounds to form rhodium-carbene species that readily undergo reactions like C-H insertion and cyclopropanation. Copper complexes also serve as classic and efficient catalysts for carbene transfer reactions. researchgate.netrsc.org For instance, the reaction of this compound in the presence of copper catalysts can facilitate cyclopropanations and other additions. Gold-catalyzed reactions have also been shown to proceed through gold-carbene intermediates. rsc.org
A common side reaction in metal-catalyzed decompositions is the formal dimerization of the carbene, which can occur when a metallocarbene intermediate reacts with a second molecule of the diazo compound.
| Catalyst Type | Example Catalyst | Typical Reactions |
| Rhodium | Dirhodium(II) carboxylates, e.g., Rh₂(OAc)₄, Rh₂(esp)₂ | C-H insertion, cyclopropanation, arylation with boronic acids. |
| Copper | Cu(I) and Cu(II) salts, e.g., CuI, Cu(acac)₂ | Cyclopropanation, X-H insertion, allenoate synthesis. rsc.org |
| Gold | Gold(I) complexes, e.g., IPrAuCl | Carbene transfer to alkenes and alcohols. rsc.org |
| Palladium | Pd(II) complexes | Carbene polymerization. |
Spectroscopic Detection of Transient Carbene Species
Direct spectroscopic observation of carbenes is challenging due to their short lifetimes and high reactivity. Their existence is often inferred from product analysis after being trapped by substrates. However, advanced spectroscopic techniques like laser flash photolysis (LFP) can be used to detect and characterize transient species.
LFP involves exciting a precursor molecule (in this case, this compound) with a short, intense laser pulse and then monitoring the changes in absorption over time, from nanoseconds to microseconds. researchgate.net Upon photolysis, the formation of the transient carbene can be detected by its unique absorption spectrum. While specific LFP data for phenyl(ethoxycarbonyl)carbene is not widely detailed, the technique has been used to identify related transient species such as ketenes, which can be formed via Wolff rearrangement of the carbene intermediate. The primary evidence for the formation of the carbene from this compound comes from the successful trapping of this intermediate in a wide array of chemical reactions. nih.gov
Cycloaddition Reactions
The carbene generated from this compound, or the diazo compound itself, can participate in various cycloaddition reactions to form cyclic structures, most notably five-membered rings.
[3+2] Cycloaddition Reactions with Alkenes and Alkynes
This compound can function as a 1,3-dipole in [3+2] cycloaddition reactions, also known as Huisgen cycloadditions. In this type of reaction, the two nitrogen atoms and the diazo carbon act as the three-atom component that reacts with a two-atom "dipolarophile," such as an alkene or alkyne, to form a five-membered heterocyclic ring.
For example, the reaction with electron-deficient alkenes can yield pyrazoline derivatives. Similarly, reaction with alkynes can lead to the formation of pyrazoles. These reactions can be promoted thermally or catalytically and are a powerful method for constructing highly substituted five-membered rings. The reaction often proceeds with high regioselectivity, controlled by the electronic and steric properties of both the diazo compound and the dipolarophile.
Triazole Formation via Reaction with Azides and Azodicarboxylates
The 1,3-dipolar character of this compound also allows it to react with other 1,3-dipoles or similar species. A key transformation is the synthesis of triazoles. While the most common triazole synthesis involves the reaction of an azide (B81097) with an alkyne, diazo compounds offer alternative pathways.
One such pathway involves the photochemical reaction of this compound with azodicarboxylates. nih.gov Photoexcitation of the azodicarboxylate can generate a triplet species that adds to the diazo compound. Subsequent nitrogen extrusion and cycloaddition can lead to the formation of 1,2,4-triazole derivatives. nih.gov Another route involves the reaction of this compound with azides in the presence of a suitable dipolarophile, which can lead to the formation of 1,2,3-triazoles under specific conditions, often metal-catalyzed.
Azomethine Ylide Intermediates in Photochemical Cycloadditions
Azomethine ylides are nitrogen-based 1,3-dipoles that serve as valuable intermediates in [3+2] cycloaddition reactions to construct five-membered nitrogen-containing heterocycles like pyrrolidines. wikipedia.org The generation of these ylides can be achieved through various methods, one of which involves the reaction of a carbene with an imine.
In the context of this compound, photochemical decomposition using visible light (e.g., blue LEDs) generates phenyl(carboethoxy)carbene. nih.gov This carbene can then react with an imine to form an azomethine ylide. The ylide is typically generated in situ and trapped by a dipolarophile in a 1,3-dipolar cycloaddition reaction. This process allows for the creation of multiple new stereocenters with a high degree of stereo- and regioselectivity. wikipedia.org
Another pathway involves the photoexcitation of azodicarboxylates, which form a triplet species. This species can add to a diazoalkane, such as this compound, leading to the formation of an azomethine ylide. This ylide can then undergo a subsequent dipolar cycloaddition with a dipolarophile like an organic nitrile to produce 1,2,4-triazoles. rsc.org These reactions highlight a metal-free approach to complex heterocycle synthesis, driven by photochemical energy.
Insertion Reactions
The carbene generated from this compound readily participates in insertion reactions, where the carbene inserts into a sigma bond. These reactions are particularly powerful for C-H functionalization, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at previously unfunctionalized positions. chemtube3d.com
C-H Insertion Reactions
Carbene insertion into carbon-hydrogen (C-H) bonds is a transformative reaction in organic synthesis. The phenyl(carboethoxy)carbene derived from this compound can undergo both intermolecular and intramolecular C-H insertion. nih.govchemtube3d.com
Intermolecular C-H Insertion: In these reactions, the carbene inserts into a C-H bond of a separate molecule. For instance, the photolysis of aryldiazoacetates under blue light irradiation allows for the functionalization of alkanes. The reaction of methyl 2-phenyl-2-diazoacetate with cyclohexane at room temperature has been shown to yield the corresponding C-H insertion product. nih.gov This demonstrates a mild, metal-free method for alkane functionalization. Catalytic systems, often employing rhodium or iridium complexes, are also highly effective for promoting these transformations. researchgate.netprinceton.edu
Intramolecular C-H Insertion: When a suitable C-H bond is present within the same molecule, an intramolecular reaction can occur to form a new ring. The photochemical decomposition of substrates like tert-butyl 2-phenyl-2-diazoacetate and isopropyl 2-phenyl-2-diazoacetate leads to the formation of five-membered and four-membered lactones, respectively, through intramolecular C-H insertion. nih.gov These reactions are highly valuable for the stereoselective synthesis of complex cyclic systems. nih.govresearchgate.net The regioselectivity of intramolecular C-H insertion is often predictable, with 1,5-insertions (leading to five-membered rings) being kinetically and thermodynamically favored.
The mechanism of C-H insertion depends on the spin state of the carbene. Singlet carbenes, which are typically formed in photochemical or metal-catalyzed reactions, are believed to insert in a single, concerted step. chemtube3d.com Triplet carbenes, on the other hand, react via a two-step radical abstraction and recombination pathway. chemtube3d.com
| Substrate | Carbene Precursor | Conditions | Product Type | Yield (%) | Reference |
| Cyclohexane | Methyl 2-phenyl-2-diazoacetate | Blue light, rt | Intermolecular C-H Insertion | 64 | nih.gov |
| Phthalan (B41614) | Ethyl diazoacetate | Ir(III) catalyst | Intermolecular C-H Insertion | ~85 | researchgate.net |
| tert-butyl 2-phenyl-2-diazoacetate | - | Blue light, rt | Intramolecular C-H Insertion (5-membered lactone) | 91 | nih.gov |
| Isopropyl 2-phenyl-2-diazoacetate | - | Blue light, rt | Intramolecular C-H Insertion (4-membered lactone) | 57 | nih.gov |
O-H Insertion Reactions
The insertion of carbenes into the O-H bonds of alcohols and phenols is a highly efficient method for forming ether linkages. researchgate.net The reaction with this compound can be promoted photochemically or through catalysis. nih.govnih.gov
The generally accepted mechanism involves the nucleophilic attack of the alcohol or phenol (B47542) oxygen atom on the empty p-orbital of the singlet carbene. chemtube3d.com This forms an intermediate zwitterionic ylide. A subsequent rapid proton transfer from the oxygen to the carbon results in the final ether product. chemtube3d.com This process is typically very fast and exothermic.
The scope of this reaction is broad, encompassing a wide range of primary, secondary, and tertiary alcohols, as well as various substituted phenols. nih.govnih.gov Visible-light-promoted reactions provide a mild, metal-free alternative to traditional thermal or metal-catalyzed methods. For example, the photolysis of ethyl 2-(4-bromophenyl)-2-diazoacetate in ethanol (EtOH) under blue light irradiation affords the corresponding ethoxyacetate product in high yield. rsc.org Catalytic asymmetric versions of this reaction have been developed, allowing for the enantioselective synthesis of α-alkoxy esters. nih.gov
| Diazo Compound | O-H Substrate | Conditions | Product | Yield (%) | Reference |
| Ethyl 2-(4-bromophenyl)-2-diazoacetate | Ethanol | Blue light, rt | Ethyl 2-(4-bromophenyl)-2-ethoxyacetate | 96 | rsc.org |
| Ethyl 2-(4-bromophenyl)-2-diazoacetate | Acetic Acid | Blue light, rt | Ethyl 2-acetoxy-2-(4-bromophenyl)acetate | 98 | rsc.org |
| Methyl α-diazo-α-phenylacetate | Ethanol | Cu(OTf)₂/bisazaferrocene catalyst | Methyl 2-ethoxy-2-phenylacetate | 86 | nih.gov |
| Methyl α-diazo-α-phenylacetate | 2-Trimethylsilylethanol | Cu(OTf)₂/bisazaferrocene catalyst | Methyl 2-phenyl-2-((2-(trimethylsilyl)ethyl)oxy)acetate | 94 | nih.gov |
Similar to alcohols and phenols, the O-H bond of oximes can also undergo insertion reactions with carbenes generated from diazo esters. This reaction provides a direct route to O-alkylated oxime ethers. A study has demonstrated the synthesis of oxime ethers through the O-H functionalization of oximes with diazo esters under blue LED irradiation. nih.gov This photochemical method avoids the need for metal catalysts and proceeds under mild conditions, representing an efficient strategy for constructing C-O bonds with oximes.
N-H Insertion Reactions
The insertion of carbenes into the N-H bonds of amines and related nitrogen compounds is a powerful tool for the formation of C-N bonds and the synthesis of α-amino acid derivatives. nih.gov However, the reaction can be challenging as aliphatic amines can coordinate to and inhibit transition-metal catalysts. nih.govresearchgate.net
Despite this, several catalytic systems have been developed to effectively mediate this transformation. Iron(III) porphyrin complexes, for instance, have been shown to catalyze the N-H insertion of carbenes from this compound into a variety of aliphatic and aromatic amines with good to excellent yields. iastate.edu The proposed mechanism involves the formation of an iron carbene complex, which is then attacked by the nucleophilic amine. iastate.edu More recently, silver-based catalysts have been employed for the chemoselective N-H insertion into ammonia, providing a direct route to valuable primary amines from diazo compounds. nih.gov
The reaction scope includes primary and secondary aliphatic and aromatic amines. With primary amines, a second insertion event can occur if an additional equivalent of the diazo compound is used. iastate.edu
| Carbene Precursor | Amine | Catalyst | Product Yield (%) | Reference |
| Ethyl diazoacetate | Piperidine | Fe(TPP)Cl | 97 | iastate.edu |
| Ethyl diazoacetate | Aniline (B41778) | Fe(TPP)Cl | 92 | iastate.edu |
| Ethyl diazoacetate | Benzylamine | Fe(TPP)Cl | 95 | iastate.edu |
| Methyl phenyldiazoacetate | NH₃·H₂O | TpBr₃Ag | 92 | researchgate.net |
Enantioselective N-H Insertion with Imines (e.g., Benzophenone (B1666685) Imine)
The enantioselective insertion of carbenes derived from this compound into the N-H bond of imines represents a significant method for synthesizing chiral α-amino acid derivatives. Research has demonstrated that a cooperative catalytic system involving a dirhodium(II) complex, such as Rh₂(esp)₂, and a chiral guanidine (B92328) can effectively catalyze the asymmetric N-H insertion reaction with benzophenone imine. nih.govnih.gov This dual catalytic approach has proven highly efficient for producing both aryl and alkyl substituted α-amino esters with high yields and good enantioselectivities under mild conditions. nih.govnih.gov
In a model reaction, benzophenone imine and this compound were used to optimize conditions. nih.gov The combination of the dirhodium catalyst, which generates the rhodium carbene intermediate, and the chiral guanidine, which facilitates an enantioselective proton shift, is crucial for the success of the transformation. semanticscholar.org This methodology provides a valuable route to optically active N-unprotected 2-amino-2-phenylacetate, which can be obtained through a simple acidic hydrolysis of the product. nih.gov A gram-scale synthesis demonstrated that the corresponding product could be generated in 99% yield with a 90:10 enantiomeric ratio. nih.gov
| Catalyst | Chiral Ligand | Solvent | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|---|
| Rh₂(OAc)₄ | Chiral Guanidine G1 | CH₂Cl₂ | 84 | 75:25 |
| Rh₂(esp)₂ | Chiral Guanidine G1 | CH₂Cl₂ | 99 | 90:10 |
N-H Insertion with Carbamates
N-H insertion reactions involving this compound and carbamates serve as a direct route to protected α-amino acids. Catalytic systems based on copper and rhodium have been developed for this transformation. A notable method employs a copper/chiral bipyridine catalyst for the asymmetric insertion of α-aryl-α-diazo esters into the N-H bonds of carbamates. organic-chemistry.org This reaction effectively generates a variety of arylglycine derivatives, which are valuable building blocks in medicinal chemistry, with high enantioselectivity (up to 95% ee). organic-chemistry.org
The reaction tolerates a range of carbamate (B1207046) protecting groups, such as Boc and Cbz. organic-chemistry.org While dirhodium(II) catalysts are also highly effective for promoting N-H insertion with carbamates like benzyl (B1604629) carbamate, achieving high enantioselectivity has been challenging with some chiral rhodium catalysts, which often result in good yields but low enantiomeric excess. semanticscholar.org The choice of catalyst and reaction conditions is therefore critical in directing the stereochemical outcome of the insertion into carbamate N-H bonds.
Tandem N-H Insertion/Cyclization Reactions
The reactivity of this compound can be harnessed in tandem reactions, where an initial intermolecular N-H insertion is followed by an intramolecular cyclization to construct complex heterocyclic structures in a single pot. Iron(III) tetraphenylporphyrin (B126558) chloride, Fe(TPP)Cl, has been identified as an effective catalyst for such transformations. researchgate.net
This one-pot approach allows for the synthesis of important heterocycles like piperazinones and morpholinones. researchgate.net For example, the reaction of a 1,2-diamine with this compound in the presence of the iron porphyrin catalyst first leads to an N-H insertion product. This intermediate then undergoes a subsequent intramolecular cyclization to form the final heterocyclic product. researchgate.net This strategy provides a new and efficient route for synthesizing these classes of compounds, demonstrating the utility of diazo compounds in complex molecule synthesis. researchgate.net
S-H Insertion Reactions
Carbenes generated from this compound readily undergo insertion into the S-H bond of thiols. This reaction provides a direct and efficient method for the formation of C-S bonds and the synthesis of α-thio-substituted esters. An electrochemical approach for carbenoid insertion into S-H bonds has been developed, which proceeds under mild, room temperature conditions without the need for a metal catalyst or ligand. rsc.org In this environmentally friendly protocol, electricity serves as the oxidant to facilitate the transformation. rsc.org The S-H insertion products can be obtained in excellent yields, reaching up to 96%. rsc.org This method highlights a green and efficient alternative to traditional metal-catalyzed S-H insertion reactions.
Ketene (B1206846) Formation and Derivatives
Carbonylation of this compound to Ketene
This compound can serve as a precursor to a highly reactive ketene intermediate through a carbonylation reaction. This transformation involves the reaction of the diazo compound with a source of carbon monoxide, typically facilitated by a transition metal catalyst. rsc.org Dicobalt octacarbonyl, [Co₂(CO)₈], is one such non-gaseous carbonyl source that mediates the carbonylation to produce the ketene as a key intermediate. rsc.org Palladium-catalyzed carbonylation of α-diazocarbonyl compounds under atmospheric pressure of CO also provides an efficient and mild route to ketene intermediates. organic-chemistry.org These generated ketenes are not typically isolated but are used in situ for subsequent reactions, such as cycloadditions with imines to form β-lactams or reactions with nucleophiles to yield various carboxylic acid derivatives. organic-chemistry.orgresearchgate.net
Conversion of Ketene to Amides via Nucleophilic Addition
Ketenes, transiently generated from this compound, are highly reactive intermediates that readily undergo nucleophilic addition with amines to produce amides. This transformation is a crucial step in various synthetic pathways. The reaction proceeds through the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the ketene. This attack forms a zwitterionic intermediate which then undergoes proton transfer to yield the final amide product.
The formation of ketenes from α-diazo ketones can be induced photochemically. ed.ac.uk These photogenerated ketenes provide a simplified and efficient route to ketene intermediates, maintaining the diverse reactivity patterns of traditionally prepared ketenes, including nucleophilic substitution. ed.ac.uk
Ketene Reactivity in [2+2] Cycloaddition to β-Lactams
The reaction between ketenes and imines, known as the Staudinger cycloaddition, is a cornerstone in the synthesis of β-lactams, which are core structures in many antibiotic compounds. organic-chemistry.orgwikipedia.org This reaction is a formal [2+2] cycloaddition that proceeds in a non-photochemical manner. wikipedia.org Ketenes for this reaction can be generated in situ from this compound through methods like the light- or heat-induced Wolff-Rearrangement. organic-chemistry.org
The mechanism of the Staudinger synthesis involves the nucleophilic attack of the imine nitrogen on the ketene's central carbon, forming a zwitterionic intermediate. organic-chemistry.orgutrgv.edu This intermediate then undergoes ring closure to form the four-membered β-lactam ring. organic-chemistry.org The stereoselectivity of the reaction, yielding either cis or trans β-lactams, is influenced by the substituents on both the ketene and the imine. organic-chemistry.orgwikipedia.org Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams, while the opposite substitution pattern favors trans products. organic-chemistry.org
Recent advancements have led to the development of catalytic and enantioselective versions of the Staudinger reaction, expanding its synthetic utility. nih.gov Furthermore, a one-pot, multicomponent variation has been reported, allowing for the synthesis of β-lactams from azides and two different diazo compounds. wikipedia.org
Table 1: Factors Influencing Stereoselectivity in the Staudinger Reaction
| Factor | Influence on Stereochemistry | Resulting Product Preference |
| Ketene Substituents | Electron-donating groups accelerate direct ring closure. | cis-β-Lactam |
| Electron-withdrawing groups slow direct ring closure, allowing for imine isomerization. | trans-β-Lactam | |
| Imine Substituents | Electron-withdrawing groups accelerate direct ring closure. | cis-β-Lactam |
| Electron-donating groups slow direct ring closure. | trans-β-Lactam | |
| Reaction Temperature | Lower temperatures can favor kinetic control. | Can influence stereochemical outcome |
Other Significant Transformations
Bromination of α-Diazo Phenylacetate (B1230308) Derivatives
The bromination of α-diazo phenylacetate derivatives represents a practical method for the synthesis of α-bromo-α-phenylacetate compounds. researchgate.net Traditional methods for this transformation often involve harsh reagents like elemental bromine or hydrogen bromide. researchgate.net However, recent developments have introduced milder and more efficient protocols.
One such method utilizes cobalt(II) bromide for the bromination of α-diazo phenylacetate derivatives. researchgate.net This approach is characterized by short reaction times, a broad substrate scope, and operational simplicity under acid-free conditions. researchgate.net Another modern approach involves a visible-light-driven strategy using bromoform, which proceeds without the need for a photocatalyst or additives. researchgate.netresearchgate.net
The introduction of a bromine atom at the α-position can stabilize the carbene intermediate formed upon loss of nitrogen gas. This stabilization is attributed to the electron-donating ability of the bromine atom, which can delocalize the positive charge of the carbene. beilstein-journals.org
Carbon-Carbon Coupling Reactions
This compound is a versatile precursor for the formation of metal-carbene intermediates, which can participate in a variety of carbon-carbon bond-forming reactions. researchgate.net Transition metal catalysts, particularly those based on rhodium and palladium, are effective in promoting these transformations. researchgate.netorganic-chemistry.orgsemanticscholar.org
One notable application is the palladium-catalyzed cross-coupling reaction between aryl or vinyl iodides and ethyl diazoacetate, which provides access to a range of cross-coupled products. organic-chemistry.orgsemanticscholar.org Rhodium(I) catalysts have also been employed in three-component coupling reactions involving aryl boronates, alkyl halides, and diazoesters to construct quaternary carbon centers. rwth-aachen.de
Furthermore, the carbene generated from this compound can undergo C-H insertion reactions, a powerful tool for the direct functionalization of C-H bonds. mdpi.com For instance, a photoinduced C(sp³)–H oxidative cross-coupling reaction has been developed for the α-triazolation of isochromans using methyl 2-diazo-2-phenyl-acetate as a promoter. acs.org
Formal Carbene Dimerization to Alkenes
Carbene dimerization is an organic reaction where two carbene or carbenoid precursors react to form an alkene. wikipedia.org This reaction can be an undesired side reaction but has also been explored as a synthetic tool. wikipedia.org The dimerization can occur between two carbene intermediates or between a carbene intermediate and a carbene precursor. wikipedia.org
For α-carbonyl diazo compounds like this compound, this dimerization is often catalyzed by transition metal complexes. wikipedia.org For example, a diazo cross-coupling reaction between ethyl diazoacetate and methyl phenyldiazoacetate has been reported using a rhodium catalyst, [Rh₂(OPiv)₄], to form stilbene derivatives. wikipedia.org The active species in these reactions are typically transition metal carbene complexes. wikipedia.org
Doyle-Kirmse Reaction Variants
The Doyle-Kirmse reaction is a powerful method for carbon-carbon bond formation involving the reaction of a metal carbene with an allylic compound, resulting in a organic-chemistry.orgwikipedia.org-sigmatropic rearrangement. wikipedia.orgrsc.org This reaction typically involves the formation of a sulfur ylide intermediate when an allyl sulfide is used as the substrate. nih.govuh.edu
This compound serves as a precursor to the metal carbene, which is generated in the presence of a transition metal catalyst, such as those based on rhodium, copper, or cobalt. nih.govrochester.edu The reaction proceeds via the nucleophilic attack of the sulfur atom of the allyl sulfide on the electrophilic metal carbene, forming a sulfonium (B1226848) ylide. nih.gov This ylide then undergoes a concerted organic-chemistry.orgwikipedia.org-sigmatropic rearrangement to yield the final homoallylic sulfide product. nih.govuh.edu
The scope of the Doyle-Kirmse reaction has been expanded to include a variety of allylic substrates, including allyl amines and allyl halides, as well as propargylic sulfides, which lead to the formation of allenes. wikipedia.orgrochester.edu Enantioselective variants of this reaction have been developed using chiral catalysts, allowing for the stereoselective formation of the new carbon-carbon bond. wikipedia.orgrsc.org Biocatalytic versions using engineered myoglobin have also been reported, demonstrating high efficiency and enantioselectivity. nih.govrochester.edu
Table 2: Catalysts and Substrates in Doyle-Kirmse Reaction Variants
| Catalyst | Diazo Compound | Allylic/Propargylic Substrate | Product Type |
| Rhodium(II) acetate | This compound | Allyl sulfides | Homoallylic sulfides |
| Copper(I) complexes | Ethyl diazoacetate | Allyl amines | Homoallylic amines |
| Cobalt complexes | This compound | Allyl halides | Homoallylic halides |
| Engineered Myoglobin | Ethyl α-diazoacetate | Propargyl sulfides | Allenyl sulfides |
Wolff Rearrangement Considerations
The Wolff rearrangement is a key reaction of α-diazocarbonyl compounds, including this compound, which converts them into ketenes through the loss of dinitrogen and a concurrent 1,2-rearrangement. nih.govresearchgate.net This rearrangement can be initiated thermally, photochemically, or through transition metal catalysis. researchgate.netresearchgate.net For this compound, the reaction proceeds through the formation of a phenylketene intermediate, which is highly reactive. This intermediate can then be trapped by various nucleophiles. nih.goviastate.edu For instance, in the presence of water, it yields phenylacetic acid; with alcohols, it forms esters; and with amines, it produces amides. nih.goviastate.edu
The mechanism of the Wolff rearrangement has been a topic of considerable discussion, with evidence supporting both a concerted pathway and a stepwise pathway involving a carbene intermediate. nih.govresearchgate.net The specific pathway can be influenced by the reaction conditions. Photochemical and metal-catalyzed versions of the reaction are often preferred over thermal methods, as they can be carried out at significantly lower temperatures, minimizing side reactions. researchgate.netnih.gov Silver(I) oxide is a commonly used catalyst that has proven effective for this transformation. researchgate.net
A critical consideration in the Wolff rearrangement of substituted α-diazoketones is the migratory aptitude of the substituents. In the case of this compound, the migrating group is the phenyl substituent. It has been noted that under thermolytic conditions, the phenyl group migrates preferentially over alkyl groups like methyl. nih.gov However, the alkoxy group of the ester does not participate in the migration. nih.gov The stereochemistry of the migrating group is retained during the rearrangement, a feature that adds to the synthetic utility of this reaction. nih.gov
Table 1: Conditions and Products of Wolff Rearrangement of this compound
| Reaction Condition | Catalyst/Initiator | Nucleophile | Major Product |
|---|---|---|---|
| Thermal | Heat | Water | Phenylacetic acid |
| Photochemical | UV Light | Ethanol | Ethyl phenylacetate |
| Metal-catalyzed | Silver(I) oxide (Ag₂O) | Ammonia | Phenylacetamide |
Buchner Ring Expansion Reactions
The Buchner ring expansion is a fundamental reaction in organic chemistry for synthesizing seven-membered rings from aromatic compounds using diazo compounds like this compound. wikipedia.orgyoutube.com The reaction, first reported by Eduard Buchner and Theodor Curtius in 1885, involves a two-step process. wikipedia.orgyoutube.com The initial step is the formation of a carbene from the diazo compound, which can be generated through thermal or photochemical methods, or more commonly, with the aid of a transition metal catalyst. wikipedia.org This carbene then reacts with an aromatic ring, such as benzene, in a cyclopropanation step to form a norcaradiene intermediate. wikipedia.org
The second step is a pericyclic, electrocyclic ring-opening of the norcaradiene intermediate to form the seven-membered cycloheptatriene ring system. wikipedia.org This ring expansion is a thermally allowed, concerted process. wikipedia.org The use of dirhodium catalysts in the 1980s was a significant advancement, allowing for the generation of single cyclopropane (B1198618) isomers in high yields and with greater selectivity. wikipedia.org
When this compound is used in the Buchner ring expansion with an arene like benzene, the resulting product is a substituted cycloheptatriene. The reaction can be performed under various conditions, and recent developments have demonstrated its viability in continuous flow systems, which can improve the practicality and scope of the reaction. Current time information in Merrimack County, US. Enantioselective versions of the intermolecular Buchner reaction have also been developed, leading to cycloheptatrienes with all-carbon quaternary centers in good to excellent enantioselectivity. Current time information in Merrimack County, US.
Table 2: Key Steps in the Buchner Ring Expansion
| Step | Description | Intermediate/Product |
|---|---|---|
| 1. Carbene Formation | Extrusion of nitrogen (N₂) from this compound, typically catalyzed by a rhodium or copper complex. | Phenyl(ethoxycarbonyl)carbene |
| 2. Cyclopropanation | Addition of the carbene to the aromatic ring. | Norcaradiene derivative |
| 3. Ring Expansion | Electrocyclic opening of the cyclopropane ring. | Ethyl 7-phenylcyclohepta-1,3,5-triene-7-carboxylate |
Azide Insertion Reactions
The reaction of this compound can be extended to insertion reactions with compounds containing N-H bonds, such as azides, though this is more commonly demonstrated with amines. The reaction proceeds via a carbene intermediate generated from the diazoacetate, which then inserts into the N-H bond. iastate.edu Transition-metal complexes, particularly those involving rhodium, copper, or iron, are effective catalysts for mediating these N-H insertion reactions. iastate.edu
The proposed mechanism for such an insertion, by analogy with amine substrates, involves the formation of a metal carbene complex from this compound. iastate.edu The azide would then act as a nucleophile, attacking the electrophilic carbene carbon of the metal-carbene intermediate. This is followed by a proton transfer, leading to the formation of the N-H insertion product and regeneration of the catalyst. Studies with para-substituted anilines have shown that electron-donating groups on the amine enhance the reaction rate, which is consistent with a rate-determining step involving nucleophilic attack by the amine on the metal carbene. iastate.edu A similar electronic effect would be expected for substituted azides.
These insertion reactions are typically rapid and can produce high yields of the corresponding N-substituted glycine ester derivatives in a one-pot procedure. iastate.edu The efficiency of the reaction can be influenced by the nature of the catalyst and the specific substituents on the azide.
Table 3: Proposed Mechanistic Steps for Azide Insertion
| Step | Description |
|---|---|
| 1. Catalyst Activation | Formation of an active metal carbene complex from this compound and a transition metal catalyst. |
| 2. Nucleophilic Attack | The terminal nitrogen of the azide attacks the electrophilic carbene carbon of the complex. |
| 3. Proton Transfer | A proton is transferred from the azide nitrogen to the carbon, breaking the N-H bond. |
| 4. Product Formation | The N-substituted product is released, and the catalyst is regenerated. |
Catalysis in Reactions Involving Ethyl 2 Diazo 2 Phenylacetate
Transition Metal Catalysis
Transition metal catalysts form transient metal-carbene intermediates with the fragment generated from ethyl 2-diazo-2-phenylacetate. This interaction tempers the high reactivity of the free carbene, allowing for controlled and selective chemical bond formations.
Copper-Catalyzed Reactions
Copper is one of the most extensively used metals for catalyzing reactions of diazo compounds. Copper(I) and Copper(II) complexes readily react with this compound to generate copper-carbene species, which are central to a variety of synthetic transformations.
A mild and catalytic method for the synthesis of enamino esters and enaminones involves the copper-catalyzed coupling of thioamides with donor/acceptor-substituted diazocarbonyl compounds like this compound. nih.gov This approach is notable for its chemo- and diastereoselectivity. nih.gov The reaction proceeds efficiently using copper(I) bromide as a catalyst, providing the desired products in shorter reaction times compared to rhodium or ruthenium catalysts. nih.gov
The process involves the reaction of a thioamide with this compound in the presence of a copper(I) salt. Various copper(I) catalysts have proven effective, with CuBr showing excellent results at a temperature of 40 °C. nih.gov
| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | CuBr (5) | Dichloroethane | 40 | 1 | 95 | nih.gov |
| 2 | CuCl (5) | Dichloroethane | 40 | 1 | 93 | nih.gov |
| 3 | CuI (5) | Dichloroethane | 40 | 1.5 | 94 | nih.gov |
| 4 | CuOTf (5) | Dichloroethane | 40 | 1.5 | 92 | nih.gov |
A sustainable and efficient method for glycosylation utilizes copper catalysts to activate this compound (EDPA)-based thioglycoside donors. mdpi.com This strategy presents an alternative to traditional glycosylation methods that often necessitate harsh conditions or precious metal catalysts. mdpi.comresearchgate.netscilit.com The methodology involves the generation of a copper carbene from this compound, which then facilitates the intramolecular activation of a thioglycoside. mdpi.comresearchgate.net This leads to the formation of a glycosyl sulfonium (B1226848) ion, which subsequently generates an oxocarbenium ion, the key intermediate for glycosidic bond formation. mdpi.comresearchgate.net
This approach is compatible with a wide range of O-nucleophiles (primary, secondary, and tertiary alcohols), various glycosyl donors, and different protecting groups. mdpi.comresearchgate.net A key advantage is its orthogonality to conventional thioglycoside and alkyne donors, which has been successfully leveraged in the iterative synthesis of trisaccharides. mdpi.comscilit.com
| Donor | Acceptor (Nucleophile) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| EDPA-glucose derivative | 1-Propanol | Cu(I)OTf | 85 | mdpi.com |
| EDPA-glucose derivative | 2-Propanol | Cu(I)OTf | 92 | mdpi.com |
| EDPA-mannose derivative | Cholesterol | Cu(I)OTf | 78 | mdpi.com |
Copper-catalyzed reactions of this compound can lead to both homocoupling and heterocoupling products. Homocoupling, the dimerization of the carbene species, results in the formation of diethyl 2,3-diphenylsuccinate. This is often a competing side reaction in many carbene transfer processes.
Heterocoupling reactions are synthetically more valuable and involve the reaction of the copper carbene with a different substrate. A notable example is the copper-catalyzed coupling of α-substituted-α-diazoesters with terminal alkynes to produce substituted allenoates. nih.gov This reaction constructs the allene (B1206475) framework through the bimolecular coupling of the two components. While this reaction has been described for various α-diazoesters, the principle extends to this compound. The mechanism is thought to involve the formation of a copper carbene, which reacts with the terminal alkyne. nih.gov The initially formed alkynoate can then isomerize to the more stable allenoate product. nih.gov
Chiral copper complexes are effective catalysts for a variety of asymmetric transformations involving this compound and related diazo compounds. ppor.az A primary application is in the asymmetric cyclopropanation of olefins. For instance, chiral copper-bipyridine complexes catalyze the reaction of ethyl diazoacetate with styrene (B11656) to produce cyclopropanecarboxylates with enantiomeric excess. hku.hk The steric and electronic properties of the chiral ligand are crucial in determining the level of asymmetric induction. ppor.azhku.hk
The mechanism of these reactions involves the formation of a chiral copper-carbene intermediate. The olefin then approaches this intermediate in a trajectory dictated by the chiral environment of the ligand, leading to the enantioselective formation of one cyclopropane (B1198618) enantiomer over the other. Triflate derivatives of both Cu(I) and Cu(II) complexes with chiral ligands have been shown to be active catalysts in these transformations. ppor.az Other chiral ligands, such as those based on bis-oxazolines and aziridine-functionalized organophosphorus compounds, have also been successfully employed in copper-catalyzed asymmetric reactions. ciac.jl.cnmdpi.com
| Catalyst System | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|
| Chiral Cu(I)-Bipyridine Complex | ~4:1 | Up to 70% (for trans) | hku.hk |
| Chiral Cu(I)-Bis-oxazoline Complex | Not Reported | Up to 95% | ciac.jl.cn |
Iron-Catalyzed Reactions
Iron, being an earth-abundant and low-toxicity metal, has emerged as an attractive alternative to precious metals like rhodium and ruthenium for catalyzing diazo compound transformations. oup.comrsc.org Iron complexes, particularly iron porphyrins, can effectively catalyze a range of reactions involving this compound and its analogues. oup.comiastate.eduoup.com
Key iron-catalyzed reactions include:
N-H Insertion: Iron(III) tetraphenylporphyrin (B126558) chloride, Fe(TPP)Cl, is an efficient catalyst for the insertion of carbenes derived from ethyl diazoacetate into the N-H bonds of various aliphatic and aromatic amines. iastate.edu The reaction is proposed to proceed through the formation of an iron(III) porphyrin carbene complex, which is then attacked by the amine. iastate.edu Electron-donating groups on aniline (B41778) derivatives enhance the reaction rate. iastate.edu
C-H Functionalization/Insertion: Iron catalysts can promote the insertion of carbenes into C-H bonds. nih.govthieme-connect.com This allows for the direct functionalization of hydrocarbons, although selectivity can be a challenge. Iron porphyrin complexes have been used to functionalize N-heterocycles like pyrrole. nih.gov
Cyclopropanation: Similar to copper, iron complexes catalyze the cyclopropanation of olefins. oup.comoup.com Iron porphyrin catalysts have been shown to afford complementary diastereoselectivity to that of Rh₂(OAc)₄ in many cases. oup.com
The versatility of iron catalysts stems from their ability to readily change oxidation states and exhibit Lewis acidic character, providing multiple pathways for activating diazo compounds. oup.com
| Amine Substrate | Product Yield (%) | Reference |
|---|---|---|
| Piperidine | 97 | iastate.edu |
| Aniline | 85 | iastate.edu |
| Benzylamine | 91 | iastate.edu |
| Morpholine | 95 | iastate.edu |
Carbene Transfer to Isocyanides
The reaction of diazo compounds with isocyanides represents a powerful method for the formation of ketenimines, which are valuable intermediates in organic synthesis. While specific studies focusing solely on this compound are limited, the general mechanism can be understood from related systems. Palladium(II) complexes, for instance, have been shown to catalyze the cross-coupling of various diazo compounds with isocyanides. researchgate.net The catalytic cycle is believed to commence with the formation of a Pd(II)-isocyanide complex, which then reacts with the diazo compound. This is followed by a migratory insertion of the resulting palladium-carbene into the isocyanide. A key feature of this process is that the palladium catalyst likely remains in the +2 oxidation state throughout the cycle. researchgate.net
This reaction pathway can be summarized as follows:
Formation of an active Pd(II)-isocyanide catalytic species.
Reaction with the diazo compound to form a palladium-carbene intermediate.
Migratory insertion of the carbene into the isocyanide ligand.
Release of the ketenimine product and regeneration of the catalyst.
This methodology offers a broad substrate scope and high functional group tolerance, suggesting its potential applicability to this compound for the synthesis of highly substituted ketenimines. researchgate.net
Cyclopropanation Reactions
Cyclopropanation reactions utilizing this compound and its analogs are well-established, with various transition metal catalysts enabling the transfer of the phenyl-carbene moiety to a wide range of alkenes. These reactions are of significant interest due to the prevalence of the cyclopropane motif in biologically active molecules. organic-chemistry.org
The choice of catalyst plays a crucial role in determining the efficiency and stereoselectivity of the cyclopropanation. Both copper and rhodium complexes are effective catalysts, often leading to high yields of the corresponding cyclopropane products. researcher.life For instance, the reaction of phenyldiazomethane (B1605601) with electron-deficient alkenes is efficiently catalyzed by Rh₂(OAc)₄. researcher.life Doubly activated electron-deficient alkenes can even react with ethyl diazoacetate without a metal catalyst, proceeding through a Michael Initiated Ring Closure (MIRC) mechanism to yield highly diastereoselective cyclopropanes. nih.gov
The stereochemistry of the resulting cyclopropane is a key aspect of these reactions. The cyclopropanation of alkenes is a stereospecific process where the stereochemistry of the starting alkene is retained in the product. nih.gov This means that a cis-alkene will yield a cis-cyclopropane, and a trans-alkene will result in a trans-cyclopropane. This syn-addition is a general feature of metal-catalyzed cyclopropanation reactions. nih.gov
Below is a table summarizing representative cyclopropanation reactions with diazoacetates:
| Catalyst | Alkene Substrate | Diazo Compound | Solvent | Yield (%) | Diastereomeric Ratio (trans:cis) | Ref. |
| Rh₂(OAc)₄ | Styrene | Ethyl diazoacetate | Toluene | High | - | researcher.life |
| Cu(acac)₂ | Chalcone | Phenyldiazomethane | Toluene | 95 | - | researcher.life |
| None | Benzylidene malononitrile | Ethyl diazoacetate | - | High | >99:1 | nih.gov |
| Ru(II)-Pheox | 2-bromo-3-methylbut-1-ene | Ethyl diazoacetate | DCM | 97 | 55:45 | nih.gov |
Enantioselective O-H Insertion Catalysis
The insertion of carbenes into O-H bonds provides a direct route to α-alkoxy and α-hydroxy carbonyl compounds. Achieving high enantioselectivity in these reactions has been a significant challenge. However, recent advancements have led to the development of effective catalytic systems for this transformation.
A notable breakthrough involves the use of a copper/bisazaferrocene catalyst for the enantioselective O-H insertion of α-aryl-α-diazo esters into alcohols. mdpi.com This system has demonstrated the ability to generate α-alkoxy esters with good to excellent enantiomeric excess (ee). A key finding in this research was the beneficial effect of adding a small amount of water to the reaction, which significantly enhanced the enantioselectivity. mdpi.com
The reaction of various α-aryl-α-diazo esters with 2-trimethylsilylethanol, catalyzed by a copper/bisazaferrocene complex, has been shown to proceed in high yields and with good enantioselectivity for a range of electronically diverse aromatic substituents. mdpi.com
The following table presents data on the enantioselective O-H insertion of various diazo esters:
| Diazo Ester Substituent (Aryl group) | Yield (%) | Enantiomeric Excess (ee, %) |
| Phenyl | 86 | 86 |
| 2-Chlorophenyl | 88 | 85 |
| 3-Chlorophenyl | 94 | 88 |
| 4-Chlorophenyl | 95 | 89 |
| 4-Bromophenyl | 96 | 90 |
| 4-Methoxyphenyl | 98 | 85 |
| 2-Naphthyl | 93 | 92 |
Data sourced from a study on copper/bisazaferrocene-catalyzed O-H insertions. mdpi.com
Iron Porphyrin Catalysts
Iron porphyrin complexes have emerged as highly effective catalysts for a variety of carbene transfer reactions, including cyclopropanation and N-H insertion, using ethyl diazoacetate (EDA) as the carbene source. organic-chemistry.org These catalysts are attractive due to their low cost and biological relevance, mimicking the reactivity of cytochrome P-450 enzymes.
In cyclopropanation reactions, iron(II) porphyrin complexes are generally considered the active catalytic species. organic-chemistry.org Iron(III) porphyrins can be reduced in situ by EDA to the active Fe(II) state. These catalysts typically afford trans-enriched cyclopropyl (B3062369) esters. organic-chemistry.org Chiral iron porphyrin complexes have been developed to achieve asymmetric cyclopropanation, although the enantioselectivities can be modest depending on the catalyst structure and reaction conditions. For example, the Halterman catalyst has been used in the cyclopropanation of styrene with EDA, showing moderate enantioselectivity.
Iron porphyrins also catalyze the insertion of carbenes into N-H bonds of amines. Iron(III) tetraphenylporphyrin chloride (Fe(TPP)Cl) is an efficient catalyst for the N-H insertion of EDA into a variety of aliphatic and aromatic amines, with yields ranging from 68% to 97%. Mechanistic studies suggest that the reaction proceeds through a rate-determining nucleophilic attack of the amine on an iron carbene complex.
The table below showcases the catalytic activity of iron porphyrins in N-H insertion reactions:
| Amine | Catalyst | Yield (%) |
| Piperidine | Fe(TPP)Cl | 95 |
| Pyrrolidine | Fe(TPP)Cl | 92 |
| Morpholine | Fe(TPP)Cl | 97 |
| Aniline | Fe(TPP)Cl | 85 |
| Benzylamine | Fe(TPP)Cl | 90 |
Data for single EDA insertion into various amines with 1 mol % Fe(TPP)Cl.
Rhodium-Catalyzed Reactions
Rhodium complexes, particularly dirhodium(II) carboxylates, are among the most versatile and widely used catalysts for reactions involving diazo compounds. They efficiently promote the decomposition of diazo compounds to generate rhodium-carbene intermediates, which then undergo a variety of transformations.
Diazo Decomposition and Carbene Formation
The catalytic cycle of rhodium-catalyzed reactions of diazo compounds begins with the coordination of the diazo compound to the rhodium center. This is followed by the rate-limiting extrusion of dinitrogen (N₂) to form a rhodium-carbene intermediate. Kinetic isotope effect studies have provided strong evidence for this mechanism, indicating extensive C-N bond fission in the transition state.
The electrophilic rhodium(II) carbene is a key intermediate that can undergo a variety of subsequent reactions. The nature of the substituents on the diazo compound and the ligands on the rhodium catalyst significantly influence the reactivity and selectivity of these transformations. For instance, donor/acceptor-substituted carbenes, such as those derived from this compound, exhibit attenuated reactivity compared to acceptor-only carbenes, leading to more selective reactions.
The formation of the rhodium-carbene intermediate can be represented as follows:
Rh₂(L)₄ + N₂CH(Ph)CO₂Et → [Rh₂(L)₄(N₂CH(Ph)CO₂Et)] → [Rh₂(L)₄(=C(Ph)CO₂Et)] + N₂
This intermediate is the starting point for a wide array of synthetic transformations, including insertion, cyclopropanation, and ylide formation.
Dirhodium(II) Complexes in N-H Insertion
Dirhodium(II) complexes are highly effective catalysts for the insertion of carbenes into N-H bonds, providing a direct method for the synthesis of α-amino acid derivatives. The reaction of methyl 2-diazophenylacetate with various N-H containing compounds, such as benzyl (B1604629) carbamate (B1207046), in the presence of chiral dirhodium(II) catalysts, results in good yields of the corresponding N-H insertion products. researchgate.net
However, achieving high levels of stereoselectivity in these reactions has proven to be challenging. Studies using various chiral dirhodium(II) carboxylate catalysts have shown that while the N-H insertion proceeds efficiently, the enantiomeric excess of the products is often low. researchgate.net For example, the reaction of methyl 2-diazophenylacetate with benzyl carbamate using several different chiral dirhodium(II) catalysts resulted in less than 5% ee in all cases. researchgate.net
A recent development in this area is a silver(I)/dirhodium(II) catalytic platform for the asymmetric N-H insertion of donor/acceptor diazo compounds into heteroaromatics. A combination of Rh₂(OAc)₄ and a chiral silver(I) phosphate (B84403) dimer has been shown to enable asymmetric carbene insertion reactions with up to 98% ee.
The following table provides results for the N-H insertion of methyl 2-diazophenylacetate into benzyl carbamate with different chiral dirhodium(II) catalysts:
| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| Chiral Dirhodium(II) Catalyst 1 | 85 | <5 |
| Chiral Dirhodium(II) Catalyst 2 | 90 | <5 |
| Chiral Dirhodium(II) Catalyst 3 | 88 | <5 |
Data from a study on N-H insertion reactions of rhodium carbenoids. researchgate.net
Cobalt-Catalyzed Reactions
Metal-Free and Organocatalysis
To circumvent the cost and potential toxicity of metal catalysts, metal-free and organocatalytic methods have been developed for reactions involving this compound.
Strong Brønsted acids, such as trifluoromethanesulfonic acid (CF₃SO₃H, triflic acid), can catalyze the reaction of diazo compounds with various nucleophiles. d-nb.inforesearchgate.net The mechanism does not involve a carbene intermediate. Instead, the Brønsted acid protonates the diazo compound to form a highly reactive diazonium ion. d-nb.info This ion is an excellent leaving group (N₂), and it is readily displaced by a nucleophile. For instance, reactions with carbonyl compounds in the presence of a Brønsted acid catalyst can lead to the synthesis of a diverse range of 3-oxo-esters. researchgate.netnih.gov
| Catalyst | Reaction Type | Key Intermediate | Example Nucleophile | Product Class |
|---|---|---|---|---|
| CF₃SO₃H (Triflic Acid) | Nucleophilic Substitution | Diazonium ion | Ketones, Aldehydes | 3-Oxo-esters |
Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for recyclability. Mesoporous silica (B1680970) materials like SBA-15 are excellent supports for catalysts due to their high surface area and ordered pore structure. researchgate.netnih.govresearchgate.net Strong acids like trifluoromethanesulfonic acid (TFMSA) can be immobilized onto the SBA-15 support (denoted as TFMSA@SBA-15). This creates a solid acid catalyst that can replace homogeneous Brønsted acids like CF₃SO₃H. Such heterogeneous catalysts can be employed in reactions like the esterification of acetic acid with methanol, demonstrating their potential to facilitate acid-catalyzed transformations in a more sustainable manner. researchgate.net The application of TFMSA@SBA-15 to reactions of this compound would follow the same Brønsted acid-catalyzed pathway, involving the formation of a diazonium ion, but with the benefits of a solid, reusable catalyst system.
Chiral Guanidine (B92328) Catalysis in Asymmetric N-H Insertion
The asymmetric insertion of carbenes into N-H bonds is a powerful method for the synthesis of chiral α-amino acid derivatives. While not extensively documented specifically for this compound, the cooperative catalysis of a rhodium(II) complex and a chiral guanidine has been effectively applied to the asymmetric N-H insertion reactions of other α-aryldiazoacetates with anilines and imines. This methodology provides a strong precedent for the potential application with this compound.
The catalytic cycle typically begins with the dinitrogen extrusion from the diazo compound by the rhodium(II) catalyst to form a rhodium-carbene intermediate. This highly reactive species then interacts with an amine. The role of the chiral guanidine catalyst is crucial in the subsequent proton transfer step, which is often the enantioselectivity-determining step. The guanidine, acting as a Brønsted base, facilitates a proton transfer, and its chiral environment dictates the stereochemical outcome of the final product.
Theoretical studies, such as Density Functional Theory (DFT) calculations, on the Rh(II)/guanidine-catalyzed asymmetric N-H bond insertion of benzophenone (B1666685) imine with an α-diazoester have elucidated the mechanism. dntb.gov.ua These studies suggest that the reaction proceeds through the formation of a C-N bond followed by an enantioselective H-shift. The chiral guanidinium, formed in situ, acts as a chiral proton shuttle, creating a hydrogen-bonding network that controls the stereochemistry of the protonation. dntb.gov.ua The steric and electronic properties of the chiral guanidine catalyst, particularly the substituents on its chiral backbone, are key to achieving high enantioselectivity. dntb.gov.ua
In a representative system, the combination of an achiral dirhodium(II) carboxylate, such as Rh₂(OAc)₄, and a chiral guanidine derivative can effectively catalyze the enantioselective insertion of α-diazoesters into the N-H bonds of anilines. The results for the reaction of methyl phenyldiazoacetate with various anilines are summarized in the table below, showcasing the yields and enantioselectivities achieved with this cooperative catalytic system.
Table 1: Chiral Guanidine/Rh₂(TPA)₄ Catalyzed Asymmetric N-H Insertion of Methyl Phenyldiazoacetate with Anilines
| Entry | Aniline (substituent) | Yield (%) | ee (%) |
|---|---|---|---|
| 1 | H | 95 | 68 |
| 2 | 4-MeO | 96 | 65 |
| 3 | 4-Me | 94 | 69 |
| 4 | 4-Cl | 98 | 71 |
| 5 | 4-Br | 95 | 70 |
| 6 | 3-Me | 96 | 67 |
Chiral Phosphoric Acid Catalysis in Cascade Reactions
Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for a wide range of enantioselective transformations, including cascade reactions. These catalysts act as bifunctional Brønsted acids, capable of activating both the electrophile and the nucleophile through hydrogen bonding, thereby controlling the stereochemical outcome of the reaction within a well-organized transition state.
While specific examples of cascade reactions involving this compound catalyzed by chiral phosphoric acids are not prominently reported in the literature, the reactivity of diazo compounds in CPA-catalyzed annulation reactions provides a clear indication of their potential. For instance, a highly diastereo- and enantioselective (4+1) annulation of 3-diazooxindoles with para-quinone methides has been successfully developed using a chiral phosphoric acid catalyst. dntb.gov.ua This reaction proceeds through a cascade sequence initiated by the nucleophilic attack of the diazo compound on the CPA-activated quinone methide.
In this illustrative cascade, the chiral phosphoric acid protonates the hydroxyl group of the para-quinone methide, enhancing its electrophilicity. The diazo compound then adds to the activated intermediate. A subsequent intramolecular cyclization, followed by the elimination of dinitrogen, leads to the formation of a spirocyclic dihydrobenzofuran scaffold with the creation of multiple stereocenters with high stereocontrol. This type of transformation highlights the capability of chiral phosphoric acids to orchestrate complex cascade reactions involving diazo compounds.
The scope of such a reaction is often broad, accommodating a variety of substituents on both the diazo compound and the quinone methide, as shown in the table below which summarizes the results for the (4+1) annulation of 3-diazooxindoles.
Table 2: Chiral Phosphoric Acid-Catalyzed (4+1) Annulation of 3-Diazooxindoles with p-Quinone Methides
| Entry | Substituent on Diazooxindole (R¹) | Substituent on Quinone Methide (R²) | Yield (%) | dr | ee (%) |
|---|---|---|---|---|---|
| 1 | H | H | 95 | >20:1 | 96 |
| 2 | 5-Me | H | 92 | >20:1 | 95 |
| 3 | 5-Cl | H | 96 | >20:1 | 97 |
| 4 | H | Me | 93 | >20:1 | 94 |
| 5 | H | t-Bu | 90 | >20:1 | 98 |
Biocatalysis
Vanadium-Dependent Haloperoxidases (VHPOs) in Diazo Synthesis
A chemoenzymatic strategy for the synthesis of stabilized diazo compounds, including this compound, has been developed utilizing vanadium-dependent haloperoxidases (VHPOs). This approach presents a more sustainable alternative to traditional methods that often rely on toxic and unstable reagents. The process involves the initial formation of a hydrazone from the corresponding carbonyl compound, which is then subjected to VHPO-catalyzed oxidation of the nitrogen-nitrogen bond to yield the diazo compound.
The study of the oxidation of ethyl 2-hydrazinylidene-2-phenylacetate to produce this compound has demonstrated the effectiveness of this biocatalytic system. The chloroperoxidase from Curvularia inaequalis (CiVCPO) has been identified as a particularly suitable biocatalyst for this transformation. VHPOs are attractive for chemical synthesis due to their ease of recombinant expression, stability, and lack of requirement for a complex turnover system.
Enzymatic Halide Recycling Mechanisms
The VHPO-catalyzed synthesis of diazo compounds operates through an enzymatic halide recycling mechanism. In this process, the VHPO utilizes a catalytic amount of a halide salt (e.g., bromide or chloride) and hydrogen peroxide as the terminal oxidant. The enzyme's active site contains a vanadate (B1173111) cofactor that reacts with hydrogen peroxide to form a peroxo-vanadium intermediate. This intermediate then oxidizes the halide ion (X⁻) to generate a hypohalous acid (HOX) or a related electrophilic halogenating species.
This enzyme-generated halogenating agent then reacts with the hydrazone substrate. The reaction proceeds through the formation of an N-halo intermediate. A subsequent base-mediated elimination of HX and the loss of a proton leads to the formation of the diazo compound. The halide ion is regenerated in this step and can re-enter the catalytic cycle, thus only a catalytic amount is required. This enzymatic halide recycling strategy is a powerful tool for performing halogenation-induced biocatalytic bond formations.
Applications of Ethyl 2 Diazo 2 Phenylacetate in Complex Organic Synthesis
Synthesis of Heterocyclic Compounds
The reactivity of ethyl 2-diazo-2-phenylacetate has been harnessed to construct a wide array of heterocyclic scaffolds. Its ability to generate carbenes, ketenes, or participate in cycloadditions makes it a valuable tool for synthetic chemists.
1,2,4-Triazoles (via [3+2] cycloaddition)
A photochemical multi-component reaction provides a pathway for the synthesis of 1,2,4-triazoles utilizing aryl diazoacetates like this compound. ckthakurcollege.net This method involves the photoexcitation of an azodicarboxylate, which then reacts with the diazo compound to form an azomethine ylide. This ylide subsequently undergoes a [3+2] cycloaddition with a nitrile to furnish the 1,2,4-triazole ring system. ckthakurcollege.net
The reaction is initiated by the formation of a triplet species from the photoexcited azodicarboxylate, which then adds to the diazoalkane. researchgate.net Nitrogen gas is extruded, leading to the formation of the key azomethine ylide intermediate. ckthakurcollege.net This 1,3-dipole readily reacts with nitriles to afford the desired triazole derivatives. A notable example is the three-component reaction of mthis compound with acetonitrile and diethyl azodicarboxylate (DEAD), which yields the corresponding 1,2,4-triazole in high yield. ckthakurcollege.net This transformation highlights a sustainable approach, leveraging low-energy visible light to promote the reaction under mild conditions. ckthakurcollege.net
Table 1: Synthesis of 1,2,4-Triazoles using Aryl Diazoacetates
| Diazo Compound | Nitrile | Azodicarboxylate | Yield (%) |
|---|---|---|---|
| Mthis compound | Acetonitrile | DEAD | 87 ckthakurcollege.net |
| Ethyl diazoacetate | Acetonitrile | DEAD | - |
| Diazoacetonitrile | Acetonitrile | DEAD | - |
Pyrimidinones and Dihydropyrazolones
Current literature searches did not yield specific methodologies for the synthesis of pyrimidinones or dihydropyrazolones directly employing this compound.
β-Lactams (via Ketene (B1206846) Intermediates)
The synthesis of β-lactams, a core structural motif in many antibiotic agents, can be achieved through the [2+2] cycloaddition of a ketene with an imine (the Staudinger synthesis). Diazo compounds, including this compound, serve as precursors to ketenes. researchgate.netnih.govnih.govnih.gov This transformation can be promoted by various catalysts, with a notable method involving the use of [Co2(CO)8] which acts as both a catalyst and a source of carbon monoxide. researchgate.netnih.gov
In this process, the diazo compound is carbonylated to generate the corresponding ketene intermediate. researchgate.netnih.gov This highly reactive ketene then undergoes a [2+2] cycloaddition with an imine to furnish the β-lactam ring. researchgate.netnih.gov The reaction proceeds under mild conditions and is applicable to a diverse range of substrates, providing the corresponding β-lactams in very good yields. researchgate.netnih.gov The formation of the ketene intermediate and its subsequent conversion to the β-lactam can be monitored using techniques such as Fourier transform infrared (FT-IR) spectroscopy. nih.gov
Table 2: Synthesis of β-Lactams from Diazo Compounds
| Diazo Compound | Imine | Catalyst | Yield (%) |
|---|
Benzoxazoles
A review of the current literature did not reveal any synthetic routes to benzoxazoles that utilize this compound as a starting material. Conventional methods for benzoxazole synthesis typically involve the condensation of 2-aminophenols with aldehydes, carboxylic acids, or their derivatives. nih.govnih.govmdpi.com
Isoindolinones (via Organocatalyzed Annulation)
Based on the conducted literature search, no specific methods for the synthesis of isoindolinones via an organocatalyzed annulation involving this compound were identified.
Ring Expansion of Cyclic Sulfoximines
A visible light-mediated ring expansion of cyclic N-sulfenyl sulfoximines with aryl diazoacetates, such as this compound, provides a route to six-membered heterocycles. This reaction proceeds without the need for a metal catalyst and occurs under ambient conditions. The mechanism involves the formation of a sulfur ylide intermediate, which then undergoes a-sigmatropic rearrangement to afford the ring-expanded product.
The reaction demonstrates good functional group tolerance, and the resulting six-membered heterocycles are obtained in moderate to good yields as a mixture of diastereomers. A key feature of this methodology is the ability to subsequently oxidize the sulfide moiety in the product to a sulfone in a diastereoconvergent manner, which significantly enhances the diastereomeric ratio. This process represents a rare example of self-controlled stereoselectivity by altering the oxidation state of an adjacent non-stereogenic center.
Table 3: Light-Mediated Ring Expansion of Cyclic N-Sulfenyl Sulfoximines with Aryl Diazoacetates
| Cyclic Sulfoximine | Aryl Diazoacetate | Solvent | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| 1a | Mthis compound (2a ) | Dichloromethane | 62 (NMR yield) | - |
| 1a | Ethyl 2-diazo-2-(p-tolyl)acetate | Acetonitrile | Moderate to good | - |
| 1a | Ethyl 2-diazo-2-(p-methoxyphenyl)acetate | Acetonitrile | Moderate to good | - |
| 1a | Ethyl 2-diazo-2-(p-chlorophenyl)acetate | Acetonitrile | Superior | - |
Generation of Advanced Synthetic Intermediates
The phenyl-substituted carbene generated from this compound serves as a precursor to several highly reactive intermediates that are not easily accessible through other means. These intermediates can be trapped in situ to afford a variety of valuable organic molecules.
Ketenes for Amide and β-Lactam Synthesis
Upon decomposition, often catalyzed by transition metals like rhodium or copper, this compound can undergo a Wolff rearrangement to generate a phenylketene intermediate. This ketene is a powerful electrophile that readily participates in cycloaddition reactions.
A significant application of this in situ generated phenylketene is in the synthesis of β-lactams, the core structural motif of penicillin and other related antibiotics. In the presence of an imine, the ketene undergoes a [2+2] cycloaddition, known as the Staudinger synthesis, to form the four-membered β-lactam ring. conicet.gov.arorganic-chemistry.orgresearchgate.netsemanticscholar.org This method is highly valued for its efficiency and stereochemical control, allowing for the synthesis of a diverse range of β-lactam derivatives by varying the substituents on the imine and the ketene precursor. conicet.gov.arorganic-chemistry.org The reaction proceeds under mild conditions and is compatible with a variety of functional groups. organic-chemistry.org
Similarly, the reaction of the phenylketene intermediate with amines provides a direct and atom-economical route to amides. nih.gov This transformation is particularly useful for the synthesis of sterically hindered amides that are challenging to prepare using traditional coupling reagents. The reaction is typically high-yielding and avoids the formation of stoichiometric byproducts, a common issue with many amide bond formation protocols. nih.gov
| Intermediate | Reactant | Product | Application |
| Phenylketene | Imine | β-Lactam | Synthesis of antibiotic cores |
| Phenylketene | Amine | Amide | Efficient amide bond formation |
Enamino Esters and Enaminones
Enamino esters and enaminones are valuable synthetic building blocks due to their dual nucleophilic and electrophilic character. nih.govresearchgate.net this compound can be utilized in the synthesis of these compounds through various strategies. While direct reaction of the diazo compound is less common, it can be a precursor to intermediates that lead to enamino systems. For instance, the carbene derived from this compound can react with suitable nitrogen-containing compounds to form ylides, which can then rearrange or react further to produce enamino esters.
More commonly, related starting materials like β-keto esters are condensed with amines to furnish enamino esters. nih.gov The versatility of β-enamino esters makes them key intermediates in the synthesis of a wide range of nitrogen-containing heterocycles, including pyridines, pyrroles, and indoles. researchgate.netnih.gov
Chiral Transformations and Asymmetric Synthesis
The development of stereoselective reactions is a cornerstone of modern organic synthesis. This compound has proven to be a valuable substrate in a variety of asymmetric transformations, enabling the synthesis of enantiomerically enriched products.
Enantioselective Carbene Insertion Reactions
The metal-catalyzed decomposition of this compound in the presence of a chiral ligand generates a chiral metal carbene complex. This complex can then undergo insertion into C-H or O-H bonds in an enantioselective manner. nih.govrsc.orgresearchgate.net This strategy has been successfully applied to the synthesis of a variety of chiral molecules. For example, intramolecular C-H insertion reactions have been used to construct chiral five-membered rings with high levels of enantioselectivity. rsc.org The choice of metal catalyst and chiral ligand is crucial for achieving high yields and enantiomeric excesses. Copper and rhodium complexes with bis(oxazoline) or other privileged chiral ligands are commonly employed for these transformations. rsc.org
| Catalyst System | Bond Insertion | Product Type | Enantioselectivity |
| Copper-bis(oxazoline) | C-H | Chiral cyclopentanones | Up to 91% ee rsc.org |
| Chiral Dirhodium(II) | O-H | Chiral ethers | Enhanced diastereocontrol researchgate.net |
Access to Chiral α-Amino Acid Derivatives
Chiral α-amino acids are the building blocks of proteins and are essential components of many pharmaceuticals. georgiasouthern.edu Asymmetric synthesis of non-natural α-amino acids is an area of intense research. This compound serves as a precursor for the synthesis of chiral α-amino acid derivatives.
One approach involves the enantioselective insertion of the derived carbene into the N-H bond of an amine or a protected amine. The use of a chiral rhodium or copper catalyst can induce high levels of enantioselectivity in this transformation, affording chiral α-amino esters. georgiasouthern.edu These esters can then be hydrolyzed to the corresponding α-amino acids. georgiasouthern.edu This method provides a direct and efficient route to a variety of chiral α-amino acids with diverse side chains. georgiasouthern.edu
Stereoselective Reactions with Chiral Substrates
When this compound reacts with a chiral substrate, the inherent chirality of the substrate can influence the stereochemical outcome of the reaction, leading to diastereoselective transformations. This substrate-controlled diastereoselectivity is a powerful tool in asymmetric synthesis.
For example, the cyclopropanation of a chiral alkene with the carbene derived from this compound can proceed with high diastereoselectivity. The chiral environment of the alkene directs the approach of the carbene, favoring the formation of one diastereomer over the other. Similarly, reactions with chiral alcohols or amines can lead to the diastereoselective formation of ethers or amino acid derivatives, respectively. researchgate.net This approach is particularly useful when a suitable chiral catalyst for a desired transformation is not available.
Construction of Axially Chiral Biaryls
The synthesis of axially chiral biaryls, a class of compounds with significant applications as chiral ligands and in biologically active molecules, represents a formidable challenge in organic synthesis. While various methodologies involving transition-metal-catalyzed cross-coupling reactions have been developed for this purpose, the direct involvement of this compound in these constructions is not yet extensively documented in publicly available research.
However, the generation of metal carbenes from diazo compounds is a cornerstone of modern synthetic methodology. Rhodium-catalyzed reactions, in particular, have been pivotal in the enantioselective synthesis of complex architectures. For instance, rhodium(I)-catalyzed [2+2+2] cycloaddition reactions have been successfully employed to create axially chiral biaryls with high enantioselectivity. sci-hub.catnih.gov These reactions typically involve the cyclotrimerization of alkynes. While the direct participation of this compound in such a reaction to form an axially chiral biaryl has not been explicitly detailed, the underlying principle of using rhodium catalysts to control stereochemistry is well-established. The phenylacetate (B1230308) moiety of the diazo compound could theoretically be incorporated into a biaryl structure through a carefully designed catalytic cycle, although specific examples remain to be reported.
Further research into transition metal-catalyzed C-H activation and functionalization presents a promising avenue for the application of this compound in the atroposelective synthesis of biaryls. The carbene generated from this diazo compound could potentially participate in C-H insertion or coupling reactions to forge the sterically hindered bond that defines an axially chiral biaryl.
Relevance in Medicinal Chemistry Research
The structural motif of this compound serves as a valuable scaffold for the development of novel therapeutic agents. Its derivatives have been explored for various pharmaceutical applications, and the parent compound itself acts as a precursor for biologically significant molecules.
Exploration of Derivatives for Pharmaceutical Applications
The exploration of derivatives of phenylacetic acid and related structures has yielded compounds with a range of biological activities. While specific studies focusing on a broad spectrum of pharmaceutical applications for direct derivatives of this compound are emerging, research on analogous compounds provides strong impetus for further investigation.
For instance, derivatives of ethyl acetoacetate phenylhydrazone have been synthesized and evaluated for their antiplatelet activity. ehime-u.ac.jp These studies offer a template for how modifications to the core structure of this compound could lead to the discovery of new bioactive molecules. The introduction of different substituents on the phenyl ring or modification of the ester group could modulate the compound's pharmacological profile, leading to potential candidates for treating cardiovascular or other diseases.
Furthermore, the synthesis of novel compounds containing thiourea, 1,2,4-triazole, thiadiazole, and oxadiazole moieties from ethyl 2-(2-pyridylacetate) derivatives highlights the versatility of the phenylacetate scaffold in generating libraries of compounds for biological screening. nih.gov Similar synthetic strategies applied to this compound could unlock new classes of compounds with potential antimicrobial, antiviral, or anticancer properties. mdpi.comnih.govscholarsresearchlibrary.comresearchgate.netrsc.org
Precursors for Biologically Active Molecules (e.g., Metamitron Intermediate)
A significant application of a derivative of this compound in the realm of biologically active molecules is its role as an intermediate in the synthesis of Metamitron. Ethyl 2-acetylhydrazono-2-phenylacetate is a key precursor to Metamitron, a widely used herbicide. researchgate.net This underscores the industrial relevance of compounds derived from the ethyl phenylacetate framework.
The synthesis of this intermediate highlights the utility of the core structure in accessing more complex heterocyclic systems with pronounced biological effects. This precursor role suggests that other derivatives of this compound could similarly serve as building blocks for a variety of other agrochemicals or pharmaceuticals.
Potential in Material Science (Polymerization Processes)
The field of material science is increasingly looking towards novel monomers and initiators to create polymers with tailored properties. While the direct use of this compound in polymerization is an area of ongoing research, the closely related compound, ethyl diazoacetate (EDA), has been the subject of significant investigation in controlled and living carbene polymerization.
Pioneering work has shown that the polymerization of EDA can be initiated by palladium and rhodium complexes to produce polymers with ester groups on each main-chain carbon atom. ehime-u.ac.jpnih.gov More recently, (π-allyl)palladium carboxylate dimers have been reported as initiators that polymerize EDA in a controlled and quasi-living manner, yielding polymers with well-defined chain ends and enabling the synthesis of block copolycarbenes. nih.gov
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has been a cornerstone in the computational investigation of reactions involving diazo compounds, offering a balance between accuracy and computational cost. While specific DFT studies exclusively focused on Ethyl 2-diazo-2-phenylacetate are limited in publicly available literature, the extensive research on the closely related Ethyl diazoacetate (EDA) provides a strong framework for understanding its phenyl-substituted counterpart.
DFT calculations have been instrumental in elucidating the mechanisms of transition-metal-catalyzed reactions of diazo compounds. For instance, in reactions such as cyclopropanation, DFT studies on systems involving ethyl diazoacetate suggest that the reaction proceeds via the formation of a metal-carbene intermediate. The diazo compound coordinates with the metal catalyst, followed by the extrusion of dinitrogen (N2) to form the highly reactive carbene species. This intermediate then reacts with a substrate, such as an alkene, to form the cyclopropane (B1198618) ring. DFT calculations help to map out the entire reaction pathway, identifying key intermediates and transition states.
In the context of iron-catalyzed diazocarbonylation, DFT studies have shown that the reaction mechanism involves the formation of a coordinatively unsaturated active catalyst, followed by diazo coordination and N2 extrusion. mdpi.com This process is a critical step in the formation of ketene (B1206846) intermediates from diazo compounds. mdpi.com The phenyl group in this compound is expected to influence the electronic properties of the diazo compound and the resulting carbene, which would, in turn, affect the reaction mechanism. However, detailed DFT studies are needed to quantify these effects.
A significant contribution of DFT studies is the ability to map the potential energy surface of a reaction, providing detailed information about the energies of reactants, intermediates, transition states, and products. For the carbonylation of diazomethane (B1218177) in the presence of iron-carbonyl-phosphine catalysts, DFT calculations have determined the free energy of activation to be between 18.5 and 28.2 kcal/mol, depending on the phosphine (B1218219) ligand. mdpi.com These calculations reveal that the rate-determining step is the formation of the coordinatively unsaturated precursor, followed by diazoalkane coordination and N2 extrusion. mdpi.com
The energy profiles obtained from DFT calculations allow for the identification of the lowest energy pathway and, consequently, the most likely reaction mechanism. For reactions involving this compound, similar computational analyses would be invaluable for understanding the energetics of its transformations and for designing more efficient catalytic systems.
DFT calculations have been successfully employed to rationalize the observed reactivity and selectivity in reactions of diazo compounds. By comparing the activation energies of different possible reaction pathways, it is possible to predict which products will be favored. For example, in competitive C-H versus O-H bond insertion reactions of diazo compounds with phenols catalyzed by transition metals, DFT calculations have shown that the nucleophilic addition of the phenol (B47542) to the metal carbene is the rate-determining step for C-H insertion, with a higher energy barrier than the O-H insertion pathway. researchgate.net
The stereoselectivity of reactions such as cyclopropanation can also be rationalized using DFT. By calculating the energies of the transition states leading to different stereoisomers, the observed diastereomeric and enantiomeric excesses can be explained. For this compound, the presence of the phenyl group introduces additional steric and electronic factors that can influence selectivity. DFT studies would be crucial in dissecting these effects and providing a quantitative understanding of the origins of stereoselectivity.
Molecular Modeling and Docking Studies
At present, specific molecular modeling and docking studies focusing on this compound are not extensively reported in the scientific literature. Such studies are typically employed to investigate the interaction of a small molecule with a biological macromolecule, such as a protein or nucleic acid, to predict binding modes and affinities. While this is highly relevant for drug discovery and development, the primary focus of research on this compound has been its synthetic utility.
However, the principles of molecular modeling could be applied to understand its interactions in other contexts, for instance, with chiral catalysts. Molecular docking could be used to model the approach of this compound to the active site of a catalyst, helping to rationalize and predict the stereochemical outcome of a reaction. This would involve creating a 3D model of the catalyst and then computationally "docking" the diazo compound into the active site to identify the most stable binding orientation.
Prediction of Reactivity and Stereoselectivity
The prediction of reactivity and stereoselectivity is a major goal of computational chemistry. nd.edursc.org For reactions involving this compound, computational methods can provide valuable predictive insights. By calculating various molecular descriptors, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, it is possible to predict how the molecule will react with different reagents.
The stereoselectivity of its reactions can be predicted by calculating the energy differences between the transition states leading to the various possible stereoisomers. rsc.org The transition state with the lowest energy will correspond to the major product. This approach has been successfully used to predict the stereochemical outcomes of a wide range of organic reactions.
While general computational methodologies for predicting reactivity and stereoselectivity are well-established, their specific application to this compound to generate predictive models is an area that warrants further investigation. Such studies would be highly beneficial for the rational design of new synthetic methods utilizing this versatile reagent.
Advanced Analytical and Spectroscopic Techniques in the Study of Ethyl 2 Diazo 2 Phenylacetate
Spectroscopic Characterization
Spectroscopy is the primary tool for probing the molecular structure of ethyl 2-diazo-2-phenylacetate. Each method offers unique insights into the compound's electronic and vibrational states and the nuclear environment of its constituent atoms.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. nih.govnsf.gov The most distinctive feature in its IR spectrum is the very strong and sharp absorption band associated with the asymmetric stretching vibration of the diazo group (N≡N). This peak typically appears in the region of 2100-2140 cm⁻¹, a relatively uncongested area of the spectrum, making it an excellent diagnostic marker for the presence of the diazo functionality.
Another key absorption is that of the ester carbonyl (C=O) group, which presents as a strong band around 1710-1732 cm⁻¹. ieeesem.comresearchgate.net The exact position can be influenced by conjugation and the electronic effects of the adjacent diazo and phenyl groups. Other characteristic bands include those for C-H stretching of the aromatic ring (above 3000 cm⁻¹) and the ethyl group (below 3000 cm⁻¹), and C-O stretching vibrations for the ester linkage. researchgate.netrsc.org
FT-IR spectroscopy is also invaluable for reaction monitoring. The progress of a reaction involving the diazo group, such as carbene generation and subsequent insertion or cyclopropanation, can be easily followed by observing the disappearance of the characteristic diazo peak. researchgate.net
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Diazo (N≡N) | Asymmetric Stretch | ~2110 | Very Strong, Sharp |
| Carbonyl (C=O) | Stretch | ~1715 | Strong |
| Aromatic C-H | Stretch | >3000 | Medium to Weak |
| Aliphatic C-H | Stretch | <3000 | Medium |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, confirming its precise structure.
¹H NMR: The proton NMR spectrum displays characteristic signals for each unique proton environment. The protons on the phenyl group typically appear in the aromatic region (δ 7.0–7.5 ppm). The ethyl group gives rise to a quartet for the methylene (B1212753) (-CH₂-) protons (around δ 4.36 ppm) and a triplet for the methyl (-CH₃) protons (around δ 1.37 ppm), with their coupling confirming their adjacency. rsc.org
¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each carbon atom. Key resonances include the ester carbonyl carbon at approximately δ 165.2 ppm, the carbons of the phenyl ring between δ 123.9 and 128.8 ppm, the methylene carbon of the ethyl group around δ 60.9 ppm, and the methyl carbon at δ 14.4 ppm. rsc.org The carbon atom attached to the diazo group also has a characteristic chemical shift.
2D NMR: While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are often employed to definitively assign these signals and confirm the molecule's connectivity. COSY spectra establish proton-proton couplings, while HSQC correlates directly bonded proton and carbon atoms.
Table 2: ¹H NMR Spectroscopic Data for this compound in CDCl₃ rsc.org
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
|---|---|---|---|---|
| 7.51 | dd | 8.5, 1.2 | 2H | Aromatic (ortho-H) |
| 7.41 | dd | 8.2, 7.7 | 2H | Aromatic (meta-H) |
| 7.21 | t | 7.4 | 1H | Aromatic (para-H) |
| 4.36 | q | 7.1 | 2H | O-CH₂-CH₃ |
Table 3: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ rsc.org
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 165.2 | C=O (Ester) |
| 128.8 | Aromatic CH |
| 125.7 | Aromatic CH |
| 125.6 | Aromatic C (quaternary) |
| 123.9 | Aromatic CH |
| 60.9 | O-CH₂-CH₃ |
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. nih.gov Analyzers such as Quadrupole Time-of-Flight (Q-TOF) provide mass measurements with extremely high accuracy, typically to within a few parts per million (ppm). rsc.org This precision allows for the unambiguous determination of the molecular formula from the measured mass of the molecular ion.
For this compound (C₁₀H₁₀N₂O₂), the theoretical exact mass can be calculated. HRMS analysis would yield an experimental mass that matches this theoretical value very closely, thereby confirming the compound's elemental formula and distinguishing it from other potential isomers or impurities. nih.gov
UV-Visible spectroscopy measures the electronic transitions within a molecule. This compound, like other aryldiazoacetates, exhibits characteristic absorbance in the UV and visible regions of the electromagnetic spectrum. nih.gov A significant feature is a broad absorption band in the visible region, typically between 400–500 nm. nih.gov This absorption is attributed to the n–π* electronic transition of the diazo group. nih.govresearchgate.net
This distinct absorbance in the visible spectrum gives the compound its characteristic color and provides a convenient method for quantitative analysis using the Beer-Lambert law. Furthermore, it is highly useful for monitoring reaction kinetics. The rate of a reaction involving the consumption of the diazo compound can be determined by measuring the decrease in absorbance at the characteristic maximum wavelength (λ_max) over time. nih.gov
Chromatographic Techniques
Chromatography is essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant.
Thin Layer Chromatography (TLC) is a simple, rapid, and widely used technique for the qualitative monitoring of reactions involving this compound. rsc.orglibretexts.org A small amount of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica (B1680970) gel (the stationary phase). rsc.org The plate is then developed in a chamber containing a suitable solvent system, or mobile phase (e.g., a mixture of ethyl acetate and hexane). rsc.org
The components of the reaction mixture travel up the plate at different rates depending on their polarity and interactions with the stationary and mobile phases. This compound will have a specific retention factor (R_f) value for a given solvent system. The progress of a reaction is monitored by observing the disappearance of the spot corresponding to the starting diazo compound and the appearance of new spots corresponding to the product(s). rsc.org The spots are typically visualized under UV light (254 nm), where the aromatic ring allows for detection. rsc.org TLC also serves as a preliminary tool to determine the optimal solvent system for purification by column chromatography. rsc.org
Gas Chromatography (GC) for Reaction Monitoring and Product Analysis
Gas Chromatography (GC) is a fundamental analytical technique for monitoring the progress of chemical reactions and analyzing the composition of product mixtures. In the context of reactions involving this compound, GC can be employed to track the consumption of starting materials and the formation of products over time. By taking aliquots from a reaction mixture at various intervals and analyzing them by GC, chemists can determine the reaction's kinetics and endpoint.
However, the thermal lability of diazo compounds presents a significant challenge for GC analysis. The high temperatures typically used in a GC injector port and column can cause the decomposition of thermally sensitive molecules like this compound. This can lead to the formation of carbene intermediates and subsequent byproducts, resulting in a chromatogram that does not accurately represent the composition of the reaction mixture. For the related compound, ethyl diazoacetate (EDA), GC-MS was found to be an unacceptable method for trace-level analysis, suggesting potential instability under typical GC conditions researchgate.net. Therefore, while GC is a powerful tool, careful method development with lower injector and oven temperatures may be required, or alternative methods like High-Performance Liquid Chromatography (HPLC) might be more suitable for quantitative analysis of this specific compound.
Column Chromatography (Flash Chromatography) for Purification
Column chromatography, particularly the rapid "flash" variant, is the standard method for the purification of this compound from crude reaction mixtures. This technique separates compounds based on their differential adsorption to a stationary phase, typically silica gel, and their solubility in a mobile phase (eluent).
For the purification of products derived from this compound, flash chromatography on silica gel is frequently documented. A common mobile phase consists of a gradient of ethyl acetate (EtOAc) in a non-polar solvent like petroleum ether or hexane rsc.orgrsc.org. The process involves loading the crude mixture onto the top of a silica gel column and then passing the eluent through the column under positive pressure. Fractions are collected sequentially and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure desired product.
A typical procedure for purifying a product from a reaction involving this compound is as follows:
The reaction mixture is concentrated to remove the bulk solvent.
The residue is loaded onto a silica gel column.
The column is eluted with a solvent system, for example, a mixture of petroleum ether and ethyl acetate in a 10:1 ratio rsc.org.
Fractions are collected and analyzed by TLC to identify and combine those containing the pure compound.
This method is highly effective for removing unreacted starting materials, catalysts, and byproducts, yielding the target compound in high purity.
X-ray Crystallography for Structural Elucidation
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and stereochemistry, confirming the absolute structure of a molecule.
While a specific crystal structure for this compound was not found in the surveyed literature, the analysis of closely related compounds illustrates the power of this technique. For instance, the crystal structure of Ethyl 2-acetylhydrazono-2-phenylacetate has been reported, providing a detailed structural model nih.govresearchgate.net. An X-ray crystallographic analysis of this compound would, if a suitable crystal can be obtained, yield precise data on its molecular geometry.
The type of data obtained from an X-ray crystal structure analysis is exemplified by the findings for Ethyl 2-acetylhydrazono-2-phenylacetate, which are summarized in the table below. This data allows for a complete understanding of the molecule's conformation in the solid state.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₃ |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 9.3039 (19) |
| b (Å) | 15.752 (3) |
| c (Å) | 17.129 (3) |
| Volume (ų) | 2510.3 (8) |
| Z (Molecules per unit cell) | 8 |
Thermal Stability Assessment Methods
The thermal stability of diazo compounds is a critical safety consideration, as they can decompose exothermically and potentially explosively. A comprehensive thermal hazard assessment of this compound has been conducted using several calorimetric techniques to determine its stability and decomposition characteristics imperial.ac.ukacs.orgnih.govresearchgate.net.
Differential Scanning Calorimetry (DSC) is a primary screening tool for assessing thermal stability. It measures the difference in heat flow between a sample and a reference as a function of temperature. A sharp exothermic peak indicates a decomposition event. For this compound, DSC analysis shows a clear exothermic decomposition corresponding to the loss of nitrogen gas (N₂) to form a highly reactive carbene intermediate acs.org. The onset temperature (T_onset) for this decomposition varies depending on the electronic effects of substituents on the phenyl ring, but for the parent compound, it is in the range of 75-160 °C imperial.ac.uknih.gov. The average enthalpy of decomposition (ΔH_D) for diazo compounds without other energetic groups is approximately -102 kJ mol⁻¹ imperial.ac.ukacs.orgnih.gov.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. When used in conjunction with DSC, TGA can confirm that an exothermic event is associated with mass loss, such as the release of N₂ gas during the decomposition of a diazo compound. TGA data has been presented for this compound as part of a comprehensive safety assessment, confirming its decomposition upon heating imperial.ac.ukacs.orgnih.gov.
Accelerating Rate Calorimetry (ARC) is a more sensitive technique than DSC for determining the initiation of thermal runaway reactions under adiabatic conditions (where no heat is lost to the surroundings). ARC experiments provide a more accurate determination of the temperature at which self-heating begins. For this compound, high-quality ARC data shows the initiation of decomposition to be as low as 60 °C imperial.ac.ukacs.orgnih.govresearchgate.net. This is a critical piece of data for process safety, indicating the maximum temperature at which the compound can be handled safely for extended periods.
| Technique | Parameter | Value | Reference |
|---|---|---|---|
| DSC | Onset Temperature (T_onset) | 75 - 160 °C | imperial.ac.uknih.gov |
| DSC | Enthalpy of Decomposition (ΔH_D) | ~ -102 kJ mol⁻¹ | imperial.ac.ukacs.orgnih.gov |
| ARC | Decomposition Initiation Temp. | 60 °C | acs.orgnih.govresearchgate.net |
Future Research Directions and Outlook
Development of Novel Catalytic Systems
The quest for more efficient and selective catalysts for reactions involving Ethyl 2-diazo-2-phenylacetate remains a central theme in current research. While significant progress has been made with transition metals like rhodium, copper, and palladium, future efforts are directed towards several key areas:
Earth-Abundant Metal Catalysts: To enhance sustainability and reduce costs, there is a growing interest in developing catalytic systems based on earth-abundant and environmentally benign metals such as iron. oup.com Iron-based catalysts have shown promise in cyclopropanation reactions with ethyl diazoacetate, offering a more economical alternative to precious metals. oup.com
Chiral Catalysts for Asymmetric Synthesis: The development of novel chiral catalysts is crucial for controlling stereoselectivity in reactions. Recent advancements include the use of chiral ruthenium complexes for the asymmetric synthesis of highly functionalized cyclopropanes from allylic derivatives and ethyl diazoacetate. nih.gov New families of iridium(III)-bis(imidazolinyl)phenyl catalysts have also been developed for enantioselective C-H functionalization with diazoacetate precursors. rsc.org
Metalloporphyrins: Chiral iron porphyrins have demonstrated high reactivity and good to excellent diastereoselectivities and enantioselectivities in the cyclopropanation of styrenes with ethyl diazoacetate. oup.com Future research will likely explore the design of more sophisticated porphyrin ligands to further improve catalytic performance.
Ligand Design and Engineering: The performance of a metal catalyst is heavily influenced by its ligand sphere. The development of novel chelating ligands, such as N-heterocyclic iminocarbenes for rhodium(I) catalysts, has led to highly cis-selective cyclopropanation reactions with ethyl diazoacetate. nih.gov Continued innovation in ligand design will be essential for fine-tuning catalyst reactivity and selectivity.
A summary of emerging catalytic systems is presented in the table below.
| Catalyst Type | Metal Center | Key Features | Potential Applications |
| Earth-Abundant Metal Catalysts | Iron | Cost-effective, environmentally benign | Cyclopropanation |
| Chiral Pheox Complexes | Ruthenium | High enantioselectivity | Asymmetric cyclopropane (B1198618) synthesis |
| Bis(imidazolinyl)phenyl Catalysts | Iridium(III) | Enantioselective C-H functionalization | Synthesis of chiral phthalan (B41614) and dihydrofuran derivatives |
| Chiral Porphyrins | Iron | High reactivity and stereoselectivity | Asymmetric cyclopropanation of styrenes |
| Iminocarbene Complexes | Rhodium(I) | High cis-selectivity | Cyclopropanation of substituted styrenes |
Expanding Substrate Scope and Functional Group Tolerance
A major goal in synthetic chemistry is to develop reactions that are tolerant of a wide range of functional groups and can be applied to a diverse array of substrates. For reactions involving this compound, future research will focus on:
Reactions with Unactivated Substrates: While reactions with activated olefins like styrenes are well-established, the development of catalytic systems that can efficiently engage less reactive, unactivated aliphatic olefins in cyclopropanation reactions remains a challenge. oup.com
Novel Reaction Partners: Exploring new reaction partners for this compound beyond traditional olefins and X-H insertion substrates is an active area of research. For instance, the reaction of azulenes with mthis compound has been shown to lead to either ring expansion or C-H functionalization depending on the catalyst used. nih.gov
Green Chemistry Approaches in Diazo Compound Synthesis and Reactions
The principles of green chemistry are increasingly influencing the design of synthetic processes. For diazo compounds, which can be hazardous, the development of safer and more environmentally friendly methods is a priority.
Flow Chemistry: Continuous-flow microreactor technology offers a safer way to handle potentially explosive reagents like ethyl diazoacetate by minimizing the reaction volume and allowing for precise control over reaction conditions. nih.govresearchgate.net This technology enables the on-demand synthesis of diazo compounds, avoiding the need for storage of large quantities. nih.govresearchgate.net Future research will likely focus on integrating flow synthesis with subsequent reaction steps.
Solvent-Free and Aqueous Conditions: The development of reactions that can be performed under solvent-free conditions or in environmentally benign solvents like water is a key goal of green chemistry. tandfonline.comlongdom.org Grinding techniques and the use of solid-supported catalysts are promising approaches to achieve solvent-free synthesis of azo and diazo compounds. tandfonline.comlongdom.orgrsc.org
Catalyst Recycling: The use of magnetic nanoparticles as supports for catalysts allows for easy recovery and recycling of the catalyst, reducing waste and cost. rsc.org
Key green chemistry strategies for diazo compound chemistry are outlined below.
| Strategy | Description | Advantages |
| Flow Chemistry | Use of microreactors for continuous synthesis and reaction. | Enhanced safety, precise control, on-demand generation. nih.govresearchgate.net |
| Solvent-Free Conditions | Reactions conducted without a solvent, often using grinding. | Reduced waste, simplified workup, often faster reaction times. tandfonline.comlongdom.org |
| Catalyst Immobilization | Attaching catalysts to solid supports like magnetic nanoparticles. | Easy catalyst recovery and recycling, reduced metal contamination in products. rsc.org |
Applications in Diverse Fields (e.g., drug discovery, materials science)
The versatility of this compound as a synthetic building block makes it a valuable tool in various scientific disciplines.
Drug Discovery: The ability to synthesize complex molecular architectures, including various heterocyclic compounds, is of great interest in medicinal chemistry. mdpi.comresearchgate.net The development of novel reactions and catalysts will facilitate the synthesis of new drug candidates.
Materials Science: The unique electronic and optical properties of certain classes of molecules that can be synthesized using diazo chemistry, such as azulene (B44059) derivatives, make them attractive for applications in materials science, including optoelectronic and electrochromic devices. nih.gov
Chemical Biology: Stabilized diazo compounds are finding applications in chemical biology for the modification of peptides and proteins. nih.gov Their ability to undergo chemoselective reactions in biological systems opens up new avenues for studying and manipulating biological processes. nih.gov
Advanced Computational Modeling for Reaction Design and Optimization
Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions.
Mechanism Elucidation: Density Functional Theory (DFT) calculations are increasingly used to investigate reaction mechanisms, providing insights into the roles of catalysts and the origins of selectivity. acs.org For example, computational studies have been employed to understand the chemoselectivity in rhodium-catalyzed reactions of diazo compounds. researchgate.net
Catalyst Design: Computational modeling can guide the design of new catalysts with improved activity and selectivity. By simulating the interactions between the catalyst, substrate, and reagent, researchers can identify promising catalyst structures before embarking on extensive experimental work.
Predictive Modeling: The use of machine learning in combination with quantum mechanical calculations is an emerging area that can accelerate the discovery of new reactions and the optimization of reaction conditions. acs.orgnih.gov These models can predict the activation energies for processes like nitrogen gas release from diazo compounds based on their structural and electronic features. acs.orgnih.gov This predictive capability can help experimental chemists select the most suitable diazo compounds and reaction conditions for a desired transformation. acs.org
Q & A
Q. Q1. What are the standard synthetic routes for Ethyl 2-diazo-2-phenylacetate, and how can purity be optimized?
this compound is typically synthesized via diazo transfer reactions. A common method involves starting with iodobenzene (1.0 mmol) and proceeding through a multi-step protocol to yield the compound as a yellow solid (54% yield) . Key steps include controlled diazotization under inert conditions to prevent decomposition. Purity (>98%) is achieved via recrystallization in cold ethanol and rigorous exclusion of moisture. Storage at -20°C in amber vials under nitrogen is critical to maintain stability .
Q. Q2. What safety protocols are essential when handling this compound?
Diazo compounds are thermally unstable and potentially explosive. Conduct reactions in a fume hood with blast shields, and avoid grinding or heating solid forms. Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Dispose of waste via neutralization with aqueous NaNO₂ followed by incineration .
Q. Q3. How is this compound characterized spectroscopically?
1H NMR (500 MHz, CDCl₃) shows characteristic peaks at δ 7.49 (t, J = 8.6 Hz, 2H), 7.38 (dd, J = 8.4/7.5 Hz, 2H), and 4.34 (q, J = 7.1 Hz, 2H) for the ester group. Confirm diazo functionality via IR spectroscopy (N₂ stretch ~2100 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₀H₁₀N₂O₂) .
Advanced Research Questions
Q. Q4. How does this compound participate in transition metal-catalyzed carbene transfer reactions?
This compound serves as a carbene precursor in reactions like cyclopropanation and C–H functionalization. For example, with Cu(I) catalysts (e.g., ADAP ligands), it generates cyclopropanes via olefin cyclopropanation (e.g., styrene → cyclopropane 4a, 72% yield). The reaction requires NaBArF₄ as a halide scavenger and proceeds via a copper-carbene intermediate . Rhodium catalysts (e.g., Rh₂(OAc)₄) enable bis-sulfuration with thiosulfonates, forming α-sulfenyl-β-ketosulfones through sulfur ylide intermediates .
Q. Q5. What experimental design considerations resolve contradictions in reaction yields for pyrazole synthesis?
In pyrazole formation, competing pathways ([3+2] cycloaddition vs. N–H insertion) lead to variable product distributions. For example, using ynone 1a with this compound (2j) under Cu catalysis favors N–H insertion (Eq. 3), whereas α-diazoarylacetates with methyl propiolate undergo cycloaddition. Optimize by adjusting solvent polarity (e.g., DCM vs. THF) and temperature (0°C to RT). Monitor via TLC and isolate intermediates to suppress side reactions .
Q. Q6. How do electrochemical methods enhance the functionalization of this compound?
Electrochemical oxidative difunctionalization enables coupling with two nucleophiles (e.g., alcohols and amines) under mild conditions. A divided cell setup with a Pt anode and Ag/AgCl reference electrode in acetonitrile achieves 85% yield. The diazo compound undergoes single-electron oxidation to generate a carbocation, which sequentially reacts with nucleophiles .
Q. Q7. What strategies mitigate challenges in synthesizing α-disulfur derivatives from this compound?
For bis-sulfuration, use benzenethiosulfonates and Rh(II) catalysts. The reaction proceeds via a sulfur ylide intermediate, which undergoes [1,2]-Stevens rearrangement. Key parameters include slow addition of the diazo compound to prevent exothermic decomposition and maintaining a N₂ atmosphere. Copper catalysts (e.g., Cu(OTf)₂) offer an alternative pathway with broader substrate scope but require stoichiometric TMEDA as a ligand .
Data Analysis and Optimization
Q. Q8. How can conflicting NMR data for reaction intermediates be resolved?
Contradictions in NMR spectra (e.g., unexpected splitting patterns) often arise from rotamers or residual solvents. Use deuterated solvents (CDCl₃ or DMSO-d₆) with internal standards (TMS). For complex mixtures, employ 2D NMR (COSY, HSQC) or spike with authentic samples. Computational modeling (DFT) can predict chemical shifts for ambiguous peaks .
Q. Q9. What are the critical factors in scaling up this compound-based reactions?
Scale-up requires strict temperature control (via jacketed reactors) and incremental reagent addition to manage exothermic diazo decomposition. Use flow chemistry for hazardous steps (e.g., diazo transfer) to improve safety. Validate purity at each stage via HPLC (C18 column, MeCN/H₂O gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
